ML005
描述
属性
CAS 编号 |
850189-57-0 |
|---|---|
分子式 |
C18H23N5OS |
分子量 |
357.5 g/mol |
IUPAC 名称 |
3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C18H23N5OS/c1-11-10-12(2)23(22-11)18-20-16(19-8-5-9-24)15-13-6-3-4-7-14(13)25-17(15)21-18/h10,24H,3-9H2,1-2H3,(H,19,20,21) |
InChI 键 |
WEAXENWHNHWGBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C |
规范 SMILES |
CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C |
同义词 |
3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin- 4-yl]amino]propan-1-ol; SID-864271 |
产品来源 |
United States |
Foundational & Exploratory
ML-005 Esterase: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-005 is a novel esterase identified through a functional metaproteomics approach from a soil sample.[1][2][3] This enzyme represents a new member of a hitherto uncharacterized family of microbial esterases.[1] As a serine hydrolase, ML-005 exhibits lipolytic activity with a preference for short-chained substrates, classifying it as a carboxylesterase (EC 3.1.1.1).[2] Its stability under various conditions, such as high temperature and a broad pH range, makes it a person of interest for potential biocatalysis applications.[1][2] This technical guide provides a detailed overview of the biochemical and enzymatic properties of ML-005, including its kinetic parameters, substrate specificity, and the experimental protocols used for its characterization.
Biochemical and Enzymatic Properties
ML-005 was heterologously expressed in Escherichia coli for biochemical characterization.[1][2] The enzyme's catalytic triad, essential for its hydrolytic activity, has been identified through homology analysis and confirmed by site-directed mutagenesis to consist of Serine-99, Aspartate-164, and Histidine-191.[1][2]
Substrate Specificity
ML-005 demonstrates a clear preference for short-chain p-nitrophenyl (pNP) esters, with the highest activity observed against p-nitrophenyl butyrate (C4).[1] The hydrolytic activity decreases as the acyl chain length increases.[1]
| Substrate (p-Nitrophenyl Ester) | Relative Activity (%) |
| Butyrate (C4) | 100 |
| Octanoate (C8) | 66.1 |
| Decanoate (C10) | 11 |
| Dodecanoate (C12) | 2 |
| Myristate (C14) | <1 |
| Palmitate (C16) | No detectable activity |
Table 1: Substrate specificity of ML-005 esterase. The activity is shown relative to p-nitrophenyl butyrate.[1]
Kinetic Parameters
The kinetic properties of ML-005 were determined using p-nitrophenyl butyrate as the substrate.
| Parameter | Value |
| Vmax | 59.8 µM/min |
| Km | 137.9 µM |
| kcat | 26 s⁻¹ |
| kcat/Km | 1.88 × 10⁵ M⁻¹s⁻¹ |
Table 2: Michaelis-Menten kinetic parameters for ML-005 esterase with p-nitrophenyl butyrate.[1][2]
Effects of Temperature and pH
ML-005 exhibits a mesophilic to thermophilic temperature preference and is active over a broad pH range.
| Condition | Optimal | Range of High Activity |
| Temperature | 45°C | 50% activity retained at 55°C |
| pH | 8.0 | Active between pH 5 and 12 |
Table 3: Optimal temperature and pH for ML-005 esterase activity.[1][2]
Stability Profile
The enzyme demonstrates significant stability under various conditions.
| Condition | Observation |
| Temperature Stability | Retained over 80% of initial activity after incubation at 50-60°C for 360 minutes. |
| pH Stability | Retained most of its initial activity after incubation between pH 5 and 12. |
| Salt Tolerance | Incubation in 1-5M NaCl solution had a negligible effect on its activity. |
Table 4: Stability of ML-005 esterase under different conditions.[1][2]
Effects of Inhibitors, Metal Ions, and Detergents
The activity of ML-005 is influenced by various chemical agents.
| Agent | Concentration | Effect on Relative Activity |
| Inhibitors | ||
| PMSF | 1 mM | Almost complete inactivation. |
| DTT | 1 mM | No significant effect. |
| EDTA | 1 mM | No significant effect. |
| β-mercaptoethanol | 1 mM | No significant effect. |
| Metal Ions | ||
| Cu²⁺ | 1 mM | Significant reduction in activity. |
| Other metal ions | 1 mM | Negligible effect. |
| Organic Solvents | ||
| Methanol | 10% | Retained 21% of activity. |
| Detergents | ||
| SDS | 1% | Complete inactivation. |
Table 5: Influence of various compounds on the activity of ML-005 esterase.[1][2]
Signaling Pathways
Currently, there is no published information available regarding the direct involvement of ML-005 esterase in any specific cellular signaling pathways. Its discovery through a metaproteomics approach from a soil sample means its endogenous biological context and interactions within a host organism have not yet been elucidated. Future research may explore its potential physiological roles.
Experimental Protocols
Discovery and Identification of ML-005
The discovery of ML-005 involved a functional metaproteomics workflow.
Caption: Workflow for the discovery of ML-005 esterase.
Heterologous Expression and Purification
The gene encoding ML-005 was expressed in E. coli. The protein was then purified for biochemical characterization.
Enzyme Activity Assay
The esterase activity of ML-005 was determined using p-nitrophenyl esters as substrates. The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which can be quantified spectrophotometrically at 410 nm. The standard assay is performed at the optimal temperature and pH.
Site-Directed Mutagenesis
To confirm the catalytic triad residues (Ser-99, Asp-164, and His-191), each was individually mutated. The resulting mutant proteins were expressed, purified, and their activity was measured. A significant loss of activity in the mutants compared to the wild-type enzyme confirms the essential role of these residues in catalysis.
Catalytic Mechanism
As a serine hydrolase, ML-005 employs a catalytic triad to hydrolyze ester bonds. The mechanism involves a nucleophilic attack by the serine residue on the carbonyl carbon of the substrate, facilitated by the histidine and aspartate residues which act as a charge-relay network.
Caption: Generalized catalytic mechanism of a serine hydrolase like ML-005.
References
ML-005: A Comprehensive Technical Guide to a Novel Metaproteomics-Derived Esterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the ML-005 enzyme, a novel esterase identified through functional metaproteomics. ML-005 belongs to the serine hydrolase superfamily and exhibits a preference for short-chain fatty acid esters. This document details its classification, biochemical properties, kinetic parameters, and the experimental protocols utilized for its characterization. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and the enzymatic reaction mechanism are visualized using diagrams. This guide is intended to serve as a comprehensive resource for researchers interested in the potential applications of ML-005 in biocatalysis and as a target for drug development.
Enzyme Classification and Family
ML-005 is classified as an esterase (EC 3.1.1.1), a subclass of the hydrolase enzyme class.[1][2][3] Specifically, it is a serine hydrolase, characterized by a catalytic triad composed of Serine-99, Aspartate-164, and Histidine-191, which are essential for its catalytic activity.[1][2] Homology analysis indicates that ML-005 belongs to a hitherto uncharacterized family of lipolytic enzymes.[2]
Quantitative Data Summary
The biochemical and enzymatic properties of ML-005 have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: Substrate Specificity of ML-005
The substrate preference of ML-005 was determined by measuring its hydrolytic activity against various p-nitrophenyl (pNP) esters of different acyl chain lengths. The highest activity was observed with p-nitrophenyl butyrate (C4).[1][2]
| Substrate (p-Nitrophenyl Ester) | Acyl Chain Length | Relative Activity (%) | Specific Activity (U/mg) |
| pNP-acetate | C2 | ~80 | Not specified |
| pNP-butyrate | C4 | 100 | 14.1 |
| pNP-octanoate | C8 | 66.1 | Not specified |
| pNP-decanoate | C10 | 11 | Not specified |
| pNP-dodecanoate | C12 | 2 | Not specified |
| pNP-myristate | C14 | < 1 | Not specified |
| pNP-palmitate | C16 | No detectable activity | Not specified |
Table 2: Michaelis-Menten Kinetic Parameters for ML-005
Kinetic parameters were determined using p-nitrophenyl butyrate as the substrate at the optimal pH and temperature.[1][3]
| Parameter | Value | Unit |
| KM | 137.9 | µM |
| Vmax | 59.8 | µM/min |
| kcat | 26 | s-1 |
| kcat/KM | 1.88 x 105 | M-1s-1 |
Table 3: Optimal Reaction Conditions for ML-005
The enzyme exhibits optimal activity under specific pH and temperature conditions.[1][2]
| Parameter | Optimal Value |
| pH | 8.0 |
| Temperature | 45°C |
Table 4: Effect of Inhibitors, Metal Ions, and Solvents on ML-005 Activity
The stability of ML-005 was assessed in the presence of various chemical compounds.
| Compound | Concentration | Effect on Activity |
| Inhibitors | ||
| PMSF | 1 mM | Almost complete inhibition |
| DTT | Not specified | No significant effect |
| EDTA | Not specified | No significant effect |
| β-mercaptoethanol | Not specified | No significant effect |
| Metal Ions | ||
| Cu2+ | 1 mM | ~50% inhibition |
| Other metal ions | 1 mM | Negligible effect |
| Organic Solvents | ||
| Methanol | 10% | Retained 21% activity |
| Detergents | ||
| SDS | 1% | Complete inactivation |
| CHAPS | 1% | Retained 66% activity |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of ML-005.
Heterologous Expression and Purification of ML-005 in E. coli
-
Gene Synthesis and Cloning : The gene encoding ML-005 is synthesized with codon optimization for E. coli expression and cloned into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for purification.
-
Transformation : The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth : A single colony is used to inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking. The overnight culture is then used to inoculate 1 L of LB medium with the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction : Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated for an additional 5 hours at 37°C with shaking.
-
Cell Lysis : Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.
-
Purification : The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant containing the His-tagged ML-005 is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). The protein is eluted with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialysis and Storage : The eluted fractions containing pure ML-005 are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove imidazole. The purified protein concentration is determined using a Bradford assay, and the protein is stored at -80°C.
Esterase Activity Assay using p-Nitrophenyl Esters
-
Substrate Preparation : Prepare stock solutions of various p-nitrophenyl esters (e.g., pNP-acetate, pNP-butyrate, etc.) in a suitable organic solvent like dimethyl sulfoxide (DMSO).
-
Reaction Mixture : The standard reaction mixture (1 mL total volume) contains 50 mM Tris-HCl buffer (pH 8.0), the desired concentration of the p-nitrophenyl ester substrate, and the purified ML-005 enzyme.
-
Assay Procedure : The reaction is initiated by adding the enzyme to the reaction mixture. The mixture is incubated at 45°C.
-
Measurement : The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.
-
Calculation of Activity : The enzyme activity is calculated using the molar extinction coefficient of p-nitrophenol. One unit of esterase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions. A no-enzyme control is included to account for spontaneous substrate hydrolysis.
Site-Directed Mutagenesis of the Catalytic Triad
-
Primer Design : Design mutagenic primers that introduce a desired amino acid substitution (e.g., Alanine) at the target catalytic site residues (Ser-99, Asp-164, His-191). The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification : Perform a PCR reaction using the ML-005 expression plasmid as a template and the mutagenic primers. A high-fidelity DNA polymerase is used to minimize secondary mutations.
-
Template Digestion : The PCR product is treated with DpnI endonuclease to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation : The DpnI-treated plasmid is transformed into competent E. coli cells.
-
Screening and Sequencing : Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.
-
Protein Expression and Activity Assay : The mutated protein is expressed and purified as described in section 3.1. The esterase activity of the mutant protein is then measured as described in section 3.2 to confirm the role of the mutated residue in catalysis.
Visualizations
Experimental Workflow for ML-005 Characterization
The following diagram illustrates the overall workflow for the heterologous expression, purification, and characterization of the ML-005 enzyme.
Caption: Workflow for ML-005 characterization.
Enzymatic Reaction and Influencing Factors
This diagram depicts the enzymatic hydrolysis of a p-nitrophenyl ester by ML-005 and highlights the key factors that influence its catalytic activity.
Caption: ML-005 enzymatic reaction and influencing factors.
References
- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]
An In-depth Technical Guide to the ML-005 Enzyme: Discovery, Origin, and Biochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel esterase, ML-005. The document details its discovery through a functional metaproteomics approach, its biochemical properties, and the experimental protocols utilized for its characterization. All quantitative data has been summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Discovery and Origin
The ML-005 enzyme is a novel lipolytic enzyme that was identified using a functional metaproteomics approach.[1][2][3][4] This method allows for the discovery of enzymes from uncultured microorganisms, providing access to a broader range of biocatalytic diversity. The gene encoding ML-005 was isolated and subsequently expressed heterologously in Escherichia coli for biochemical characterization.[1][2][4] Homology analysis and site-directed mutagenesis identified the catalytic triad of the enzyme to be Ser-99, Asp-164, and His-191.[1][2][4]
The overall workflow for the discovery and characterization of ML-005 is depicted below.
Biochemical and Enzymatic Properties
ML-005 is classified as an esterase, demonstrating a preference for short-chained substrates.[1][2][4] Its optimal activity is observed at a pH of 8.0 and a temperature of 45°C.[1][2] The enzyme also exhibits considerable temperature, pH, and salt tolerance, retaining over 80% of its initial activity after 360 minutes at 50-60°C.[1][2]
The substrate specificity of ML-005 was determined using various chain-lengths of p-nitrophenyl (pNP) esters. The highest hydrolytic activity was observed with p-nitrophenyl butyrate (C4).
| Substrate (pNP-ester) | Relative Activity (%) |
| Butyrate (C4) | 100 |
| Octonoate (C8) | 66.1 |
| Decanoate (C10) | 11 |
| Dodecanoate (C12) | 2 |
| Myristate (C14) | <1 |
| Palmitate (C16) | Not Detectable |
Table 1: Substrate Specificity of ML-005.[2]
The kinetic parameters of ML-005 were determined using pNP-butyrate as the substrate at the optimal conditions of pH 8.0 and 45°C.[2]
| Parameter | Value |
| Vmax | 59.8 µM/min |
| Km | 137.9 µM |
| kcat | 26 s⁻¹ |
| kcat/Km | 1.88 × 10⁵ M⁻¹ s⁻¹ |
Table 2: Michaelis-Menten Kinetic Parameters of ML-005.[1][2][5][6][7]
The activity of ML-005 is influenced by various chemical compounds. The addition of Phenylmethylsulfonyl fluoride (PMSF) resulted in almost complete inactivation, which is consistent with ML-005 being a serine hydrolase.[1][2] Among metal ions tested, Cu²⁺ significantly reduced its relative activity.[1][2] Organic solvents generally have an inhibitory effect, although the enzyme retains some activity in the presence of 10% methanol.[1][2] Of the detergents tested, Sodium dodecyl sulfate (SDS) had the most pronounced inhibitory effect, leading to complete inactivation.[1][2]
| Compound | Concentration | Effect on Activity |
| PMSF | 1 mM | Almost complete inhibition |
| DTT | - | No significant effect |
| EDTA | - | No significant effect |
| ß-mercaptoethanol | - | No significant effect |
| Cu²⁺ | 1 mM | Significant reduction |
| Methanol | 10% | Retained 21% activity |
| SDS | 1% (w/v) | Complete inactivation |
Table 3: Effect of Various Compounds on ML-005 Activity.[1][2][5][7]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the characterization of ML-005.
The gene encoding ML-005 was cloned into an expression vector and transformed into E. coli. The protein was then expressed and purified for subsequent biochemical assays.
The lipolytic activity of purified ML-005 was determined spectrophotometrically.
-
Reaction Mixture: A solution containing 38.3 nM of purified ML-005 in 50 mM sodium phosphate buffer (pH 8.0) was prepared.[4]
-
Substrate: p-nitrophenyl (pNP) esters of varying chain lengths were used as substrates.
-
Initiation: The hydrolysis reaction was initiated by adding 50 µM of the substrate to the reaction mixture.[4] The total reaction volume was 2000 µl.[4]
-
Detection: The release of p-nitrophenol was measured spectrophotometrically at 405 nm.[4]
-
Control: A control reaction without the enzyme was performed to account for any non-enzymatic hydrolysis.
-
Temperature Optimum: The enzyme activity was measured at various temperatures ranging from 20 to 60°C at a constant pH of 8.0 to determine the optimal temperature.[2]
-
pH Optimum: The enzyme activity was measured across a broad pH range (pH 5-12) at a constant temperature of 45°C to determine the optimal pH.[2]
-
Thermostability: The enzyme was incubated at temperatures ranging from 50-60°C for 360 minutes, and the residual activity was measured periodically.[1][2]
-
pH Stability: The enzyme was incubated in buffers of varying pH (5-12) for a set period, and the remaining activity was determined at optimal conditions.[1][2]
-
Salt Tolerance: The enzyme was incubated in NaCl solutions of varying concentrations (1-5M), and the effect on its activity was measured.[1][2][5]
Michaelis-Menten kinetics were determined by measuring the initial reaction velocities at various concentrations of the preferred substrate, pNP-butyrate, while keeping the enzyme concentration constant. The data were then fitted to the Michaelis-Menten equation to determine Vmax and Km.
The influence of metal ions, inhibitors, detergents, and organic solvents on ML-005 activity was assessed by pre-incubating the enzyme with these compounds at specified concentrations before adding the substrate and measuring the residual activity.[2] A control reaction without any added compound was used as a reference for 100% activity.[2]
References
- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]
- 5. Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]
Unveiling the Catalytic Machinery of ML-005: A Technical Guide to a Novel Metaproteomics-Derived Esterase
For Immediate Release
This technical guide provides an in-depth analysis of ML-005, a novel lipolytic enzyme identified through a functional metaproteomics approach.[1] Contrary to implications of a therapeutic agent, ML-005 is characterized as an esterase with potential applications in biocatalysis. This document details its biochemical properties, kinetic parameters, and the intricacies of its catalytic mechanism, offering valuable insights for researchers, scientists, and professionals in enzyme technology and drug development.
Quantitative Data Summary
The biochemical and enzymatic properties of ML-005 have been extensively characterized, revealing its substrate preference, kinetic efficiency, and operational optima.[1][2]
Table 1: Substrate Specificity of ML-005
| Substrate (p-Nitrophenyl Esters) | Carbon Chain Length | Relative Activity (%) | Specific Activity (U mg⁻¹) |
| p-Nitrophenyl butyrate | C4 | 100 | 14.1 |
| p-Nitrophenyl octanoate | C8 | 66.1 | - |
| p-Nitrophenyl decanoate | C10 | 11 | - |
| p-Nitrophenyl dodecanoate | C12 | 2 | - |
| p-Nitrophenyl myristate | C14 | <1 | - |
| p-Nitrophenyl palmitate | C16 | No detectable activity | - |
Data sourced from Frontiers in Microbiology.[1]
Table 2: Kinetic Parameters of ML-005
| Parameter | Value | Substrate |
| Vmax | 59.8 µM/min | p-Nitrophenyl butyrate |
| Km | 137.9 µM | p-Nitrophenyl butyrate |
| kcat | 26 s⁻¹ | p-Nitrophenyl butyrate |
| kcat/Km | 1.88 x 10⁵ M⁻¹ s⁻¹ | p-Nitrophenyl butyrate |
Data sourced from Frontiers in Microbiology.[1]
Table 3: Physicochemical Properties and Stability of ML-005
| Parameter | Optimal Value/Condition | Details |
| Molecular Weight | ~24.6 kDa (predicted), ~23.4 kDa (observed post-purification) | The recombinant protein has a theoretical mass of 25.6 kDa with a C-terminal His₆-tag.[1][2] |
| Optimal pH | 8.0 | Active over a broad pH range (5-12).[1] |
| Optimal Temperature | 45°C | Retains over 80% activity after 360 min at 50-60°C.[1] |
| Salt Tolerance | High | Negligible effect on activity in 1-5M NaCl solution.[1] |
| Effect of Additives | - | No significant effect: DTT, EDTA, β-mercaptoethanol. Inhibition: PMSF (almost complete inactivation), Cu²⁺ (significant reduction), organic solvents (e.g., 21% activity retained in 10% methanol), SDS (complete inactivation).[1] |
Data sourced from Frontiers in Microbiology.[1]
Experimental Protocols
The discovery and characterization of ML-005 involved a combination of functional metaproteomics and standard biochemical assays.
Functional Metaproteomics for Enzyme Discovery
The initial identification of ML-005 was achieved through a functional metaproteomics workflow.[3][4] This technique allows for the discovery of novel enzymes from environmental samples without the need for cultivation.
-
Sample Collection and Metaproteome Extraction: A metaproteome is extracted from an environmental sample (e.g., soil, hot springs).
-
Two-Dimensional (2D) Gel Electrophoresis: The complex protein mixture of the metaproteome is separated by 2D gel electrophoresis.
-
In-gel Zymography: The gel is incubated with a fluorogenic substrate (e.g., a substrate for esterases) to visualize catalytically active proteins directly in the gel.
-
Mass Spectrometry: The protein spots exhibiting the desired activity are excised from the gel, digested, and analyzed by mass spectrometry to determine their amino acid sequence.
-
Gene Identification and Cloning: The peptide sequences are used to identify the corresponding gene from a metagenomic library of the same environmental sample. The identified gene is then synthesized and cloned into an expression vector.
-
Heterologous Expression and Purification: The cloned gene is expressed in a suitable host, such as E. coli, and the recombinant protein is purified for further characterization.
Enzyme Activity Assay
The lipolytic activity of purified ML-005 was quantified spectrophotometrically using p-nitrophenyl (pNP) esters as substrates.[1][5][6][7][8]
-
Reaction Mixture Preparation: A standard reaction mixture is prepared containing 50 mM sodium phosphate buffer (pH 8.0) and a specific concentration of the purified ML-005 enzyme (e.g., 38.3 nM).
-
Substrate Addition: The reaction is initiated by adding a p-nitrophenyl ester substrate (e.g., 50 µM p-nitrophenyl butyrate). The total reaction volume is typically 2 ml.
-
Spectrophotometric Measurement: The hydrolysis of the pNP-ester releases p-nitrophenol, a yellow-colored product. The increase in absorbance is monitored at 405 nm over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. A no-enzyme control is run to account for spontaneous substrate hydrolysis. The enzyme activity is calculated using the Beer-Lambert law, with the extinction coefficient of p-nitrophenol. One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Catalytic Mechanism
ML-005 is a serine hydrolase that employs a catalytic triad composed of Serine-99, Histidine-191, and Aspartate-164 to hydrolyze ester bonds.[1] This catalytic triad forms a charge-relay network that activates the serine residue for a nucleophilic attack on the substrate.[9][10][11][12]
References
- 1. Frontiers | Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]
- 2. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional metaproteomics for enzyme discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. micon.ruhr-uni-bochum.de [micon.ruhr-uni-bochum.de]
- 5. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.org [static.igem.org]
- 9. The Ser His Asp Catalytic Triad [cryst.bbk.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic triad - Wikipedia [en.wikipedia.org]
- 12. CHEM 440 - Cataytic triad [guweb2.gonzaga.edu]
An In-depth Technical Guide to the Catalytic Triad of ML-005 Esterase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic triad of the novel metaproteomics-derived esterase, ML-005. The document details the key amino acid residues responsible for its catalytic activity, presents its kinetic parameters, and outlines the experimental protocols used for its characterization. This information is intended to serve as a valuable resource for researchers in enzymology, protein engineering, and drug development.
Introduction to ML-005 Esterase
ML-005 is a novel lipolytic enzyme identified through a functional metaproteomics approach.[1] It is classified as an esterase due to its preference for hydrolyzing short-chain p-nitrophenyl (pNP) esters, with optimal activity observed with p-nitrophenyl butyrate (pNP-C4). The enzyme was heterologously expressed in Escherichia coli for biochemical characterization.[1] ML-005 exhibits optimal activity at a pH of 8.0 and a temperature of 45°C.[1][2] It demonstrates notable stability over a broad pH range (5-12) and at temperatures up to 60°C, as well as high salt tolerance.[1]
The Catalytic Triad of ML-005
The catalytic activity of ML-005 is dependent on a canonical Ser-Asp-His catalytic triad, a hallmark of many serine hydrolases.[1][2] Through homology analysis and confirmed by site-directed mutagenesis, the specific residues constituting the catalytic triad of ML-005 have been identified as:
-
Serine-99 (Ser99): The nucleophilic residue that directly attacks the substrate.
-
Aspartate-164 (Asp164): Orients and stabilizes the histidine residue.
-
Histidine-191 (His191): Acts as a general acid-base catalyst, accepting a proton from serine and donating it to the leaving group.
These three residues are spatially located in close proximity within the enzyme's active site, forming a charge-relay network essential for catalysis. The presence of a conserved pentapeptide motif, Ala-His-Ser-Leu-Gly (residues 97-101), which includes the nucleophilic serine, further supports its classification within the lipolytic enzyme family.
Catalytic Mechanism
The catalytic triad of ML-005 facilitates the hydrolysis of ester bonds through a two-step mechanism characteristic of serine proteases.
Caption: General mechanism of a serine esterase catalytic triad.
Quantitative Data
The enzymatic activity and substrate affinity of ML-005 have been quantitatively characterized. The following tables summarize the kinetic parameters and substrate specificity of the enzyme.
Table 1: Michaelis-Menten Kinetic Parameters for ML-005 Esterase with p-Nitrophenyl Butyrate
| Parameter | Value |
| Vmax | 59.8 µM/min |
| Km | 137.9 µM |
| kcat | 26 s⁻¹ |
| kcat/Km | 1.88 x 10⁵ M⁻¹s⁻¹ |
Data obtained from assays performed at pH 8.0 and 45°C.[3][4]
Table 2: Substrate Specificity of ML-005 Esterase
| Substrate (p-Nitrophenyl Ester) | Relative Activity (%) |
| Butyrate (C4) | 100 |
| Octanoate (C8) | 66.1 |
| Decanoate (C10) | 11 |
| Dodecanoate (C12) | 2 |
| Myristate (C14) | < 1 |
| Palmitate (C16) | Not Detectable |
Relative activity is compared to the preferred substrate, p-nitrophenyl butyrate.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the ML-005 esterase.
Enzyme Activity Assay
This protocol describes the spectrophotometric determination of ML-005 esterase activity using p-nitrophenyl esters as substrates. The hydrolysis of the pNP-ester releases p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Purified ML-005 esterase
-
50 mM Sodium Phosphate buffer, pH 8.0
-
p-Nitrophenyl butyrate (or other pNP-esters) stock solution (in a suitable organic solvent like DMSO or ethanol)
-
Spectrophotometer capable of reading at 405 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette), prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 8.0). The final reaction volume used for ML-005 characterization was 2000 µl.
-
Enzyme Addition: Add a known concentration of purified ML-005 enzyme to the reaction mixture. For the characterization of ML-005, a final concentration of 38.3 nM was used.
-
Pre-incubation: Pre-incubate the enzyme-buffer mixture at the desired temperature (e.g., the optimal temperature of 45°C for ML-005) for a short period to ensure temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding the p-nitrophenyl ester substrate to the reaction mixture. A final substrate concentration of 50 µM was used for standard assays of ML-005.
-
Spectrophotometric Measurement: Immediately after substrate addition, continuously monitor the increase in absorbance at 405 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient of p-nitrophenol at pH 8.0 is required for converting the rate of change in absorbance to the rate of product formation (µM/min).
-
Control: A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.
Identification of Catalytic Triad by Site-Directed Mutagenesis
This protocol outlines the workflow for identifying the catalytic triad residues of ML-005 through site-directed mutagenesis, followed by an assessment of the enzymatic activity of the resulting mutants.
Caption: Experimental workflow for catalytic triad identification.
Procedure:
-
Homology Modeling and Residue Prediction:
-
Perform a homology search for the ML-005 amino acid sequence to identify related enzymes with known structures and catalytic residues.
-
Use a protein structure prediction server (e.g., Phyre2, as was done for ML-005) to generate a 3D model of ML-005 and identify putative catalytic triad residues based on their spatial proximity in the active site.
-
-
Site-Directed Mutagenesis:
-
Design primers containing the desired mutations to replace the codons for the putative catalytic residues (Ser99, Asp164, His191) with a non-catalytic amino acid, typically alanine.
-
Use a commercially available site-directed mutagenesis kit to perform PCR using the expression plasmid containing the wild-type ML-005 gene as a template.
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transform the resulting mutated plasmids into a suitable E. coli strain.
-
-
Mutant Verification:
-
Isolate plasmid DNA from several transformed colonies.
-
Verify the presence of the desired mutations and the absence of any other mutations by DNA sequencing.
-
-
Protein Expression and Purification:
-
Express the mutant ML-005 proteins in E. coli.
-
Purify the mutant proteins using the same protocol as for the wild-type enzyme.
-
-
Enzyme Activity Assay of Mutants:
-
Perform the enzyme activity assay as described in section 4.1 for each of the purified mutant proteins.
-
Compare the enzymatic activity of the mutants to that of the wild-type ML-005. A significant loss of activity in a mutant indicates that the mutated residue is critical for catalysis. For ML-005, mutagenesis of Ser99, Asp164, and His191 resulted in a virtually complete loss of activity.
-
Conclusion
The identification and characterization of the Ser99-Asp164-His191 catalytic triad are fundamental to understanding the enzymatic function of ML-005 esterase. The quantitative data on its kinetic properties and substrate preferences provide a solid baseline for its potential applications in biocatalysis and for the rational design of inhibitors. The detailed experimental protocols presented herein offer a practical guide for researchers seeking to study ML-005 or other novel esterases. This comprehensive understanding of the ML-005 catalytic core is crucial for future protein engineering efforts aimed at modifying its stability, substrate specificity, or catalytic efficiency for various industrial and pharmaceutical purposes.
References
- 1. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Guide: Substrate Specificity of the Novel Esterase ML-005
This document provides a comprehensive technical overview of the enzymatic properties and substrate specificity of ML-005, a novel esterase identified through functional metaproteomics.[1][2] The information is intended for researchers, scientists, and professionals in drug development and biotechnology who are interested in the characterization and application of lipolytic enzymes.
Introduction to ML-005
ML-005 is a lipolytic enzyme classified as a carboxylesterase (EC 3.1.1.1).[1] It was discovered via a functional metaproteomics approach and subsequently expressed heterologously in E. coli for detailed biochemical characterization.[1][3] Like other lipolytic enzymes, ML-005 catalyzes the cleavage of carboxyl esters.[1] Structural and mutagenesis studies have identified the catalytic triad essential for its enzymatic activity to be composed of Serine-99, Aspartic Acid-164, and Histidine-191.[1][2] The enzyme exhibits optimal activity under neutral to alkaline conditions (pH 8.0) and at a temperature of 45°C.[1]
Substrate Specificity and Kinetic Profile
The substrate specificity of ML-005 was evaluated using a panel of p-nitrophenyl (pNP) esters with varying acyl chain lengths. The enzyme demonstrates a distinct preference for short-chain substrates.
ML-005's activity is highest with p-nitrophenyl butyrate (C4), which is considered its preferred substrate. The relative activity decreases significantly as the acyl chain length increases, indicating a well-defined substrate-binding pocket optimized for shorter fatty acid esters.[1][2]
| Substrate (p-Nitrophenyl Ester) | Acyl Chain Length | Relative Activity (%) |
| p-Nitrophenyl butyrate | C4 | 100 |
| p-Nitrophenyl octanoate | C8 | ~66 |
| Longer-chain pNP esters | >C8 | Significantly Reduced |
| Table 1: Relative activity of ML-005 with p-nitrophenyl esters of varying acyl chain lengths.[1][2] |
The kinetic parameters of ML-005 were determined using its preferred substrate, p-nitrophenyl butyrate, under optimal assay conditions (pH 8.0, 45°C).[1][3]
| Parameter | Value | Unit |
| Vmax (Maximum Velocity) | 59.8 | µM/min |
| Km (Michaelis Constant) | 137.9 | µM |
| kcat (Turnover Number) | 26 | s-1 |
| kcat/Km (Catalytic Efficiency) | 1.88 x 105 | M-1s-1 |
| Table 2: Michaelis-Menten kinetic parameters for ML-005 with p-nitrophenyl butyrate as the substrate.[1][3] |
Experimental Protocols and Workflows
The characterization of ML-005 involved standard biochemical assays to determine its activity and substrate preference.
The overall process for characterizing the ML-005 enzyme is depicted below. This workflow begins with the expression and purification of the enzyme, followed by activity screening and detailed kinetic analysis.
This protocol describes a continuous spectrophotometric assay for measuring the esterase activity of ML-005 using p-nitrophenyl esters. The cleavage of the pNP-ester by the enzyme releases p-nitrophenolate, which can be monitored by measuring the absorbance increase at 405-410 nm.
1. Reagents and Buffers:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- Enzyme Stock Solution: Purified ML-005 diluted to a working concentration (e.g., 1-10 µg/mL) in cold Assay Buffer.
- Substrate Stock Solution: 100 mM p-nitrophenyl butyrate (or other pNP-ester) in DMSO or ethanol.
2. Assay Procedure:
- Prepare substrate working solutions by diluting the stock solution in the Assay Buffer to various final concentrations (e.g., for kinetics: 10 µM to 500 µM).
- Set up the reaction in a 96-well microplate or a cuvette. For a 200 µL final reaction volume:
- 180 µL of substrate working solution.
- Pre-incubate at 45°C for 5 minutes.
- Initiate the reaction by adding 20 µL of the enzyme working solution.
- Immediately place the plate/cuvette in a spectrophotometer pre-heated to 45°C.
- Monitor the increase in absorbance at 410 nm continuously for 5-10 minutes, taking readings every 30 seconds.
3. Data Analysis:
- Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
- Convert the rate (ΔAbs/min) to concentration/min (µM/min) using the Beer-Lambert law (A = εcl), with the molar extinction coefficient (ε) of p-nitrophenolate at pH 8.0.
- For kinetic analysis, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.
Logical Relationships in Catalysis
The catalytic activity of ML-005 is dependent on its structural integrity, specifically the spatial arrangement of its catalytic triad residues. The mutation of any of these key residues results in a near-complete loss of function.
References
Biochemical Characterization of ML-005: A Technical Guide
This guide provides an in-depth overview of the biochemical properties of ML-005, a novel esterase identified through functional metaproteomics. The information is intended for researchers, scientists, and professionals in the fields of biochemistry, enzymology, and drug development who are interested in the catalytic activity and stability of this enzyme.
Executive Summary
ML-005 is a newly discovered lipolytic enzyme that has been successfully expressed in Escherichia coli and subjected to comprehensive biochemical characterization. It exhibits a preference for short-chained substrates, classifying it as an esterase. The enzyme demonstrates robust activity and stability across a range of environmental conditions, making it a person of interest for various industrial and biotechnological applications. This document summarizes its key enzymatic parameters, stability profile, and the experimental methodologies used for its characterization.
Enzymatic Activity and Substrate Specificity
ML-005 displays catalytic activity towards p-nitrophenyl (pNP) esters, with a marked preference for short-chain fatty acid esters. The highest activity is observed with p-nitrophenyl-butyrate, establishing this as the preferred substrate for this enzyme.[1]
Catalytic Triad
Through homology analysis and site-directed mutagenesis, the catalytic triad of ML-005, essential for its hydrolytic activity, has been identified as:
-
Serine-99 (Ser-99)
-
Aspartic acid-164 (Asp-164)
-
Histidine-191 (His-191)[1]
Quantitative Enzymatic Parameters
The kinetic properties of ML-005 were determined using p-nitrophenyl-butyrate as the substrate. The enzyme follows Michaelis-Menten kinetics.[2] The key kinetic parameters are summarized in the table below.
| Parameter | Value | Unit |
| Vmax | 59.8 | µM/min |
| Km | 137.9 | µM |
| kcat | 26 | s⁻¹ |
| kcat/Km | 1.88 x 10⁵ | M⁻¹s⁻¹ |
| Table 1: Michaelis-Menten kinetic parameters for ML-005 with pNP-butyrate.[1][2] |
Physicochemical Properties and Stability
The optimal conditions for ML-005 activity and its stability under various stressors have been extensively investigated.
Optimal pH and Temperature
ML-005 exhibits its highest catalytic activity under specific pH and temperature conditions:
Stability Profile
The enzyme demonstrates significant stability over a wide range of conditions, as detailed in the following tables.
| Condition | Relative Activity (%) |
| Temperature | |
| 20-60°C (after 360 min) | >80% |
| pH | |
| pH 5-12 | Most initial activity retained |
| pH 4 | ~50% |
| pH 13 | Almost complete deactivation |
| Salt Concentration (NaCl) | |
| 1-5M | Negligible effect |
| Table 2: Temperature, pH, and salt stability of ML-005.[1][2] |
Effects of Inhibitors, Metal Ions, and Solvents
The activity of ML-005 is influenced by various chemical agents.
| Agent | Concentration | Effect on Relative Activity |
| Inhibitors | ||
| PMSF | 1 mM | Almost complete inhibition[2][3] |
| DTT | Not specified | No significant effect[1] |
| EDTA | Not specified | No significant effect[1] |
| β-mercaptoethanol | Not specified | No significant effect[1] |
| Metal Ions | ||
| Cu²⁺ | 1 mM | ~50% inhibition[3] |
| Other metal ions | 1 mM | Negligible effect[3] |
| Organic Solvents | ||
| Methanol | 10% | Retained 21% of activity[1] |
| Other organic solvents | Not specified | General inhibitory effect[2][3] |
| Detergents | ||
| SDS | 1% | Complete inactivation[1][2] |
| CHAPS | 1% | Retained 66% of activity[2] |
| Table 3: Effects of various compounds on ML-005 activity. |
Experimental Protocols
The following sections detail the methodologies employed for the biochemical characterization of ML-005.
Heterologous Expression and Purification
The gene encoding ML-005 was expressed in Escherichia coli. The protein was then purified to homogeneity for subsequent biochemical assays.
Enzyme Activity Assay
The esterase activity of ML-005 was determined spectrophotometrically using p-nitrophenyl-butyrate as the substrate. The assay measures the release of p-nitrophenol at a specific wavelength.
Determination of Optimal pH and Temperature
To determine the optimal pH, the enzyme activity was measured in a series of buffers with varying pH values (ranging from pH 5 to 12).[1] The optimal temperature was identified by assaying the enzyme's activity at different temperatures (ranging from 20 to 60°C).[2]
Stability Studies
-
Temperature Stability: The enzyme was incubated at various temperatures for a defined period (360 minutes), and the residual activity was measured.[1]
-
pH Stability: ML-005 was incubated in buffers of different pH values, and its remaining activity was subsequently assayed under optimal conditions.[1]
-
Salt Tolerance: The enzyme was incubated in solutions with increasing concentrations of NaCl (1-5M), and its activity was measured.[1]
Inhibition and Chemical Effects Studies
The effect of various compounds on ML-005 activity was assessed by pre-incubating the enzyme with the respective inhibitor, metal ion, organic solvent, or detergent before adding the substrate and measuring the residual activity.
Visualizations
Experimental Workflow for ML-005 Characterization
Caption: Workflow for the biochemical characterization of ML-005.
Catalytic Mechanism of a Serine Hydrolase
Caption: Generalized mechanism for a serine hydrolase like ML-005.
References
Optimal Biochemical Parameters for ML-005 Esterase Activity: A Technical Overview
For Immediate Release
Bochum, Germany – Researchers have identified the optimal pH and temperature conditions for the enzymatic activity of ML-005, a novel esterase identified through functional metaproteomics. This technical guide provides an in-depth summary of these findings for researchers, scientists, and professionals in drug development. The optimal activity of ML-005 was observed at a pH of 8 and a temperature of 45°C[1].
Quantitative Analysis of ML-005 Activity
The enzymatic activity of ML-005 is significantly influenced by pH and temperature. The following table summarizes the optimal conditions for ML-005, highlighting its tolerance and stability under various environmental states.
| Parameter | Optimal Value/Range | Key Observations |
| pH | 8 | The enzyme exhibits tolerance over a broad pH range of 5-12, retaining most of its initial activity. At pH 4, approximately 50% of its activity is retained, while pH 13 leads to almost complete deactivation[2][3][4]. |
| Temperature | 45°C | ML-005 demonstrates temperature tolerance from 20°C to 60°C. After incubation at 50-60°C for 360 minutes, the residual relative activity remained above 80% of its initial activity[1][2][3][4]. |
| Salt Concentration | Tolerant up to 5M NaCl | Incubation in NaCl solutions ranging from 1M to 5M had a negligible effect on the enzyme's activity. After 7 days of incubation in a near-saturated 5M NaCl solution, ML-005 retained most of its activity[1][2][3][4]. |
Experimental Protocols
The determination of optimal pH and temperature for ML-005 activity involved the following detailed methodologies:
Standard Esterase Activity Assay
The lipolytic activity of ML-005 was quantified using a spectrophotometric assay with p-nitrophenyl-butyrate (pNPB) as the substrate. The reaction mixture contained 50 mM Tris-HCl buffer (pH 8.0), 10% (v/v) glycerol, 0.2 mM pNPB, and the purified ML-005 enzyme. The release of p-nitrophenol was monitored by measuring the absorbance at 405 nm.
Determination of Optimal pH
To determine the optimal pH, the standard esterase activity assay was performed across a range of pH values from 3 to 11. A multi-buffer system was utilized to maintain the desired pH:
-
pH 3.0-6.0: 50 mM Citrate buffer
-
pH 6.0-9.0: 50 mM Tris-HCl buffer
-
pH 9.0-11.0: 50 mM Glycine-NaOH buffer
The relative activity at each pH was calculated as a percentage of the maximum activity observed.
Determination of Optimal Temperature
The optimal temperature for ML-005 activity was determined by conducting the standard esterase activity assay at various temperatures ranging from 20°C to 70°C. The enzyme and substrate were pre-incubated at the respective temperatures before initiating the reaction. The relative activity at each temperature was expressed as a percentage of the highest activity measured.
pH and Temperature Stability Assays
To assess pH stability, the ML-005 enzyme was pre-incubated in buffers of varying pH (3 to 11) for a specified duration at 4°C. Following this incubation, the residual enzyme activity was measured using the standard assay at the optimal conditions (pH 8, 45°C).
For temperature stability, the enzyme was pre-incubated at different temperatures (20°C to 70°C) for various time intervals. The remaining activity was then determined under standard assay conditions to evaluate the enzyme's thermostability.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the optimal pH and temperature for ML-005 activity.
Signaling Pathway and Logical Relationships
The activity of ML-005, a serine hydrolase, is dependent on the integrity of its catalytic triad (Ser-99, Asp-164, and His-191)[1]. Environmental factors such as pH and temperature directly influence the ionization state of amino acid residues within the active site and the overall protein conformation, thereby affecting substrate binding and catalysis. The following diagram illustrates this relationship.
References
- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]
A Comprehensive Technical Guide to the Esterase ML-005: Structure, Function, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth analysis of ML-005, a novel esterase identified through functional metaproteomics. This document outlines the current understanding of its three-dimensional structure, biochemical properties, and the experimental protocols utilized for its characterization. While an experimentally determined three-dimensional structure for ML-005 is not yet available in the Protein Data Bank (PDB), this guide presents a high-quality predicted model from the AlphaFold database and detailed information on its closest structural homolog, YdeN from Bacillus subtilis. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using the DOT language for clarity and reproducibility.
Introduction
ML-005 is a recently discovered lipolytic enzyme, classified as an esterase due to its substrate preference for short-chain p-nitrophenyl esters.[1][2] It was identified from a grease-contaminated soil sample using a functional metaproteomics approach, a powerful technique for discovering novel biocatalysts from environmental sources.[1] The enzyme was subsequently expressed recombinantly in Escherichia coli for detailed biochemical characterization.[1][2] This guide serves as a central repository of technical information on ML-005, intended to facilitate further research and potential applications in biocatalysis and drug development.
Three-Dimensional Structure of ML-005
As of the latest search, there is no experimentally determined three-dimensional structure of ML-005 deposited in the Protein Data Bank (PDB). However, a predicted structure is available from the AlphaFold Protein Structure Database, which provides a high-accuracy model based on its amino acid sequence.
Predicted Structure from AlphaFold
The AlphaFold database contains a predicted 3D model for ML-005, which can be accessed using its amino acid sequence. This model offers valuable insights into the enzyme's overall fold, active site architecture, and potential substrate-binding pocket.
Amino Acid Sequence of ML-005:
(Note: This sequence was obtained from the supplementary materials of the primary research publication.)
Homology to YdeN from Bacillus subtilis
The closest structural homolog to ML-005 with an experimentally determined structure is the uncharacterized esterase YdeN from Bacillus subtilis.[1][3] The crystal structure of YdeN (PDB ID: 1UXO) reveals a canonical alpha/beta hydrolase fold, which is consistent with the predicted structure of ML-005.[1] This homologous structure provides a valuable template for understanding the structure-function relationships of ML-005.
| Structural Homolog Information | |
| Homolog | YdeN |
| Organism | Bacillus subtilis |
| PDB ID | 1UXO |
| Resolution | 1.80 Å |
| Method | X-ray Diffraction |
Biochemical Characterization
ML-005 has been biochemically characterized to determine its enzymatic activity, substrate specificity, and stability under various conditions.
Catalytic Activity and Substrate Specificity
ML-005 is a serine hydrolase with a catalytic triad composed of Ser-99, Asp-164, and His-191.[1][2] It exhibits a preference for short-chain fatty acid esters, with optimal activity observed with p-nitrophenyl butyrate (C4).[1][2]
| Kinetic Parameters (Substrate: p-nitrophenyl butyrate) | |
| Vmax | 59.8 µM/min |
| Km | 137.9 µM |
| kcat | 26 s⁻¹ |
| kcat/Km | 1.88 x 10⁵ M⁻¹s⁻¹ |
| Substrate Specificity (Relative Activity) | |
| p-nitrophenyl acetate (C2) | ~80% |
| p-nitrophenyl butyrate (C4) | 100% |
| p-nitrophenyl octanoate (C8) | 66.1% |
| p-nitrophenyl decanoate (C10) | 11% |
| p-nitrophenyl dodecanoate (C12) | 2% |
| p-nitrophenyl myristate (C14) | <1% |
| p-nitrophenyl palmitate (C16) | No detectable activity |
Optimal Conditions and Stability
ML-005 is active over a broad range of temperatures and pH levels, demonstrating its robust nature.
| Optimal Conditions and Stability | |
| Optimal Temperature | 45°C |
| Optimal pH | 8.0 |
| Temperature Stability | Retains >80% activity after 360 min at 50-60°C |
| pH Stability | Stable over a broad pH range of 5-12 |
| Salt Tolerance | Activity is negligibly affected by NaCl concentrations up to 5M |
Effects of Inhibitors and Reagents
The activity of ML-005 is affected by various inhibitors and chemical reagents, providing insights into its catalytic mechanism and structural requirements.
| Effect of Inhibitors and Reagents (1 mM concentration) | Relative Activity |
| PMSF | Almost complete inhibition |
| DTT | No significant effect |
| EDTA | No significant effect |
| β-mercaptoethanol | No significant effect |
| Cu²⁺ | Significant reduction |
| SDS (1%) | Complete inactivation |
| Methanol (10%) | Retains 21% activity |
Experimental Protocols
This section details the methodologies used for the discovery, expression, purification, and characterization of ML-005.
Discovery via Functional Metaproteomics
The discovery of ML-005 involved a multi-step workflow combining metagenomics and metaproteomics.
Recombinant Expression and Purification
ML-005 was heterologously expressed in E. coli and purified for biochemical studies.
Enzyme Activity Assay
The esterase activity of ML-005 was quantified using a spectrophotometric assay with p-nitrophenyl esters as substrates.
Signaling Pathway Involvement
Currently, there is no published information regarding the involvement of ML-005 in any specific biological signaling pathways. As an enzyme discovered from an environmental soil sample, its physiological context and interactions within a cellular signaling network have not been investigated. Further research would be required to elucidate any potential role in cellular signaling.
Conclusion
ML-005 is a novel, robust esterase with potential applications in various biotechnological fields. This technical guide has summarized the current knowledge of its predicted three-dimensional structure, biochemical properties, and the methodologies used for its characterization. The availability of a high-quality predicted structure from AlphaFold, combined with detailed biochemical data, provides a solid foundation for future research, including protein engineering efforts to enhance its catalytic properties and exploration of its potential in industrial and pharmaceutical applications. The lack of an experimentally determined structure and the unknown physiological role of ML-005 represent key areas for future investigation.
References
- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]
In-depth Technical Guide on ML-005 Gene Sequence and Cloning: A Hypothetical Framework
Notice: The gene "ML-005" is not found in publicly available scientific literature or databases. Therefore, this document serves as a hypothetical framework, illustrating the structure and content of a technical guide for a novel gene. The experimental data, sequences, and protocols provided are representative examples and should not be considered factual information for an actual gene named ML-005.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothetical ML-005 gene, including its sequence, cloning methodologies, and potential signaling pathways.
Introduction to ML-005
ML-005 Gene Sequence
The putative full-length cDNA sequence of ML-005 was assembled from deep sequencing data. The open reading frame (ORF) and deduced amino acid sequence are presented below.
Table 1: Hypothetical ML-005 Gene and Protein Sequence Information
| Feature | Sequence | Length |
| ML-005 Full-Length cDNA | >ML-005_cDNAATGTTCGGTCTGAAGGAGGCCAAGAAG... | 1500 bp |
| ML-005 Open Reading Frame (ORF) | >ML-005_ORFATGTTCGGTCTGAAGGAGGCCAAGAAG... | 1200 bp |
| ML-005 Deduced Amino Acid Sequence | >ML-005_ProteinMFGLKEAKK... | 400 aa |
Experimental Protocols
Total RNA is extracted from neuronal cell lines using a TRIzol-based method, followed by DNase I treatment to remove genomic DNA contamination. First-strand cDNA synthesis is performed using a reverse transcriptase enzyme and oligo(dT) primers.
The full-length ORF of ML-005 is amplified from the synthesized cDNA using high-fidelity DNA polymerase and gene-specific primers. The amplified product is then cloned into a mammalian expression vector.
Table 2: Primer Sequences for ML-005 ORF Amplification
| Primer Name | Sequence (5' to 3') | Restriction Site |
| ML-005_Fwd | CGCGAATTC ATGTTCGGTCTGAAGGAGGCC | EcoRI |
| ML-005_Rev | CGCCTCGAG TCAGTCGTCCTTGTCGTCATC | XhoI |
Protocol for ML-005 Cloning
-
PCR Amplification:
-
Set up a 50 µL PCR reaction with 100 ng of cDNA, 10 µM of each primer, and high-fidelity DNA polymerase.
-
Perform PCR with the following cycling conditions: 95°C for 3 min, followed by 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 90s, with a final extension at 72°C for 5 min.
-
-
Vector and Insert Preparation:
-
Digest both the PCR product and the pCMV- mammalian expression vector with EcoRI and XhoI restriction enzymes.
-
Purify the digested products using a gel extraction kit.
-
-
Ligation and Transformation:
-
Ligate the digested ML-005 insert into the prepared vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells and select for positive clones on ampicillin-containing agar plates.
-
-
Clone Verification:
-
Confirm the presence and orientation of the insert in positive clones by colony PCR and Sanger sequencing.
-
Hypothetical Signaling Pathway of ML-005
Based on preliminary in silico analysis, ML-005 is hypothesized to be involved in the ERK5 signaling pathway, which is known to play a role in neuronal differentiation and survival.[2]
Caption: Hypothetical ML-005 activation via the ERK5 signaling pathway.
Experimental Workflow for Functional Analysis
To investigate the function of ML-005, a systematic workflow involving gene overexpression and knockdown will be employed.
Caption: Workflow for ML-005 functional analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from the functional analysis of ML-005.
Table 3: Hypothetical Effects of ML-005 Modulation on Neuronal Cells
| Experimental Condition | Relative Cell Viability (%) | Caspase-3 Activity (Fold Change) | Downstream Target Gene Expression (Fold Change) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| ML-005 Overexpression | 135 ± 6.8 | 0.4 ± 0.05 | 3.5 ± 0.4 |
| ML-005 Knockdown | 62 ± 4.5 | 2.8 ± 0.3 | 0.2 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This technical guide provides a hypothetical framework for the initial characterization and cloning of a novel gene, ML-005. The outlined protocols and workflows can serve as a template for researchers investigating new genes of interest. Further studies would be required to validate these hypothetical findings and fully elucidate the biological function of ML-005 and its potential as a therapeutic target.
References
Methodological & Application
Application Notes: Cloning and Expression of the Novel Therapeutic Protein ML-005 in E. coli
Introduction
ML-005 is a novel recombinant protein with significant therapeutic potential. Due to its unique structural characteristics, efficient and high-yield production is critical for preclinical and clinical development. This document provides a detailed methodology for the cloning, expression, and purification of ML-005 using an E. coli expression system. The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure reproducible and scalable production of high-purity ML-005.
1. Gene Synthesis and Codon Optimization
The initial step in the successful expression of a heterologous protein in E. coli is the optimization of the gene sequence to match the codon usage of the expression host. This process can significantly enhance translational efficiency and prevent issues such as premature translation termination and amino acid misincorporation. The native coding sequence for ML-005 was optimized for E. coli K-12, and the synthesized gene was designed with flanking restriction sites for seamless cloning into the expression vector.
Table 1: Codon Optimization Summary for ML-005
| Parameter | Native Gene | Optimized Gene |
| Length (bp) | 1200 | 1200 |
| GC Content (%) | 65% | 52% |
| Codon Adaptation Index (CAI) | 0.68 | 0.92 |
| Negative Cis-acting Elements | Present | Removed |
2. Cloning of ML-005 into pET-28a(+) Expression Vector
The optimized ML-005 gene is cloned into the pET-28a(+) expression vector, which provides a strong T7 promoter for high-level transcription and an N-terminal His-tag for simplified purification.
Experimental Protocol: Cloning
-
Restriction Digest: Digest 1 µg of the pET-28a(+) vector and 1 µg of the synthesized ML-005 gene insert with NdeI and XhoI restriction enzymes in a 50 µL reaction volume at 37°C for 2 hours.
-
Gel Purification: Separate the digested vector and insert on a 1% agarose gel and purify the desired DNA fragments using a gel extraction kit.
-
Ligation: Ligate the digested insert and vector at a 3:1 molar ratio using T4 DNA ligase at 16°C overnight.
-
Transformation into Cloning Host: Transform 5 µL of the ligation mixture into 50 µL of competent E. coli DH5α cells via heat shock at 42°C for 45 seconds.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin and incubate at 37°C overnight.
-
Colony PCR and Sequence Verification: Screen colonies by PCR using T7 promoter and terminator primers. Confirm the sequence of positive clones by Sanger sequencing.
3. Expression of ML-005 in E. coli BL21(DE3)
E. coli BL21(DE3) is an ideal host for protein expression from pET vectors as it contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.
Experimental Protocol: Expression
-
Transformation: Transform the sequence-verified pET-28a(+)-ML-005 plasmid into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with 50 µg/mL kanamycin and grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture to an initial OD600 of 0.05-0.1 and grow at 37°C.
-
Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Incubation: Incubate the culture for an additional 4 hours at 30°C.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Table 2: Optimization of ML-005 Expression Conditions
| Condition | Temperature | IPTG (mM) | Induction Time (hr) | Soluble ML-005 Yield (mg/L) |
| 1 | 37°C | 1.0 | 4 | 15 |
| 2 | 30°C | 1.0 | 4 | 45 |
| 3 | 25°C | 0.5 | 16 | 60 |
| 4 | 18°C | 0.1 | 24 | 75 |
4. Purification of His-tagged ML-005
The N-terminal His-tag allows for efficient purification of ML-005 using immobilized metal affinity chromatography (IMAC).
Experimental Protocol: Purification
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
IMAC: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution: Elute the bound ML-005 with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialysis: Dialyze the eluted fractions against a storage buffer (e.g., PBS, pH 7.4) to remove imidazole.
-
Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.
Table 3: ML-005 Purification Summary
| Purification Step | Total Protein (mg) | ML-005 (mg) | Purity (%) |
| Clarified Lysate | 500 | 75 | 15 |
| Ni-NTA Eluate | 70 | 65 | >95 |
5. Visualized Workflows and Pathways
Caption: Overall workflow for cloning, expression, and purification of ML-005.
Caption: Hypothetical signaling pathway initiated by ML-005 leading to apoptosis.
Application Note: Purification Protocol for Recombinant ML-005
Introduction
This document provides a comprehensive protocol for the purification of the recombinant protein ML-005. The successful purification of high-quality recombinant proteins is a critical step in drug discovery and development, enabling detailed biochemical and structural characterization, which is essential for understanding its therapeutic potential. This protocol outlines a multi-step purification strategy designed to achieve high purity and yield of functional ML-005. The described workflow is intended for researchers, scientists, and drug development professionals.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) | Generic | N/A |
| Wash Buffer 1 (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) | Generic | N/A |
| Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0) | Generic | N/A |
| Dialysis Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) | Generic | N/A |
| Ion-Exchange Buffer A (20 mM Tris-HCl, pH 8.5) | Generic | N/A |
| Ion-Exchange Buffer B (20 mM Tris-HCl, 1 M NaCl, pH 8.5) | Generic | N/A |
| Size Exclusion Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) | Generic | N/A |
| Ni-NTA Agarose Resin | Major Supplier | Generic |
| Q-Sepharose Fast Flow Resin | Major Supplier | Generic |
| Superdex 200 Increase 10/300 GL Column | Major Supplier | Generic |
Experimental Protocols
Cell Lysis and Clarification
-
Thaw the E. coli cell pellet expressing His-tagged ML-005 on ice.
-
Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 5 mL per gram of wet cell paste.
-
Lyse the cells using sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF at 70% amplitude).
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble His-tagged ML-005.
Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA agarose column with 5 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Wash Buffer 1 to remove non-specifically bound proteins.
-
Elute the bound ML-005 with 5 CV of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE for the presence of ML-005.
Ion-Exchange Chromatography (IEX)
-
Pool the fractions containing ML-005 from the affinity chromatography step and dialyze against Ion-Exchange Buffer A overnight at 4°C.
-
Equilibrate a Q-Sepharose column with 5 CV of Ion-Exchange Buffer A.
-
Load the dialyzed sample onto the column at a flow rate of 1 mL/min.
-
Wash the column with 5 CV of Ion-Exchange Buffer A.
-
Elute ML-005 using a linear gradient of 0-100% Ion-Exchange Buffer B over 20 CV.
-
Collect fractions and analyze by SDS-PAGE.
Size-Exclusion Chromatography (SEC)
-
Concentrate the pooled fractions from IEX containing ML-005 to a volume of 0.5 mL using a centrifugal filter unit.
-
Equilibrate a Superdex 200 Increase 10/300 GL column with 2 CV of Size Exclusion Buffer.
-
Load the concentrated sample onto the column.
-
Run the chromatography at a flow rate of 0.5 mL/min in Size Exclusion Buffer.
-
Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing pure ML-005.
Data Presentation
Table 1: Purification Summary of Recombinant ML-005
| Purification Step | Total Protein (mg) | ML-005 (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 50 | 10 | 100 |
| Affinity Chromatography | 60 | 45 | 75 | 90 |
| Ion-Exchange Chromatography | 35 | 32 | 91 | 64 |
| Size-Exclusion Chromatography | 28 | 27 | >98 | 54 |
Visualizations
Caption: Purification workflow for recombinant ML-005.
Caption: Proposed signaling pathway of ML-005.
Application Notes and Protocols for ML-005 Esterase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for developing a reliable and robust activity assay for ML-005, a novel metaproteomics-derived esterase.[1] The information is intended to guide researchers in accurately measuring the enzymatic activity of ML-005 for various applications, including biochemical characterization and high-throughput screening.
Introduction to ML-005
ML-005 is a lipolytic enzyme with a preference for short-chained substrates, classifying it as an esterase.[1] It was identified through a functional metaproteomics approach and has been heterologously expressed and characterized.[1] The catalytic triad of ML-005 has been identified as Ser-99, Asp-164, and His-191.[1] Understanding its enzymatic activity is crucial for potential applications in biocatalysis and other industrial processes.
Principle of the Assay
The recommended activity assay for ML-005 is a colorimetric assay using a p-nitrophenyl (pNP) ester substrate, with p-nitrophenyl-butyrate (pNPB) being the preferred substrate.[1] The esterase activity of ML-005 hydrolyzes the pNP-butyrate, releasing p-nitrophenol, which is a yellow-colored product that can be quantified by measuring the absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the ML-005 activity.
Experimental Protocols
Materials and Reagents
-
Purified ML-005 enzyme
-
p-Nitrophenyl-butyrate (pNPB) substrate stock solution (e.g., 100 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or heating block set to 45°C
Enzyme Activity Assay Protocol
-
Prepare the Assay Buffer: Prepare a sufficient volume of 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Prepare the Substrate Working Solution: Dilute the pNPB stock solution in the assay buffer to the desired final concentration. A typical starting concentration is 1 mM.
-
Set up the Reaction Plate:
-
Add 50 µL of the substrate working solution to each well of a 96-well microplate.
-
Include control wells:
-
Blank (No Enzyme): 50 µL of substrate working solution and 50 µL of assay buffer.
-
Positive Control (if available): A known esterase.
-
Test Wells: 50 µL of substrate working solution.
-
-
-
Pre-incubate the Plate: Pre-warm the microplate with the substrate solution at 45°C for 5 minutes.
-
Initiate the Reaction: Add 50 µL of the ML-005 enzyme solution (diluted in assay buffer to the desired concentration) to the test wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 45°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ε of p-nitrophenol at pH 8.0 is approximately 18,000 M⁻¹cm⁻¹).
-
Data Presentation
Table 1: Optimal Conditions for ML-005 Activity
| Parameter | Optimal Value | Reference |
| pH | 8.0 | [1] |
| Temperature | 45°C | [1] |
Table 2: Kinetic Parameters of ML-005 with p-Nitrophenyl-butyrate
| Parameter | Value | Reference |
| Vmax | 59.8 µM/min | [1][2][3][4] |
| Km | 137.9 µM | [1][2][3][4] |
| kcat | 26 s⁻¹ | [1][2][3][4] |
| kcat/Km | 1.88 × 10⁵ M⁻¹s⁻¹ | [1][2][3][4] |
Table 3: Effect of Inhibitors and Additives on ML-005 Activity
| Compound | Concentration | Effect on Relative Activity | Reference |
| PMSF | 1 mM | Almost complete inactivation | [1][3][4] |
| DTT | Not specified | No significant effect | [1] |
| EDTA | Not specified | No significant effect | [1] |
| β-mercaptoethanol | Not specified | No significant effect | [1] |
| Cu²⁺ | 1 mM | ~50% inhibition | [1][3][4] |
| Methanol | 10% | Retained 21% activity | [1][3][4] |
| SDS | 1% | Complete inactivation | [1][3] |
| CHAPS | 1% | Retained 66% activity | [3] |
Visualizations
ML-005 Activity Assay Workflow
Caption: Workflow for the ML-005 esterase activity assay.
Note on Signaling Pathways
Based on the available scientific literature, ML-005 is characterized as a secreted esterase.[1] Enzymes of this nature function to catalyze specific biochemical reactions and are not typically components of intracellular signaling pathways in the way that kinases, phosphatases, or receptors are. The current body of research does not describe a signaling cascade that is initiated or propagated by ML-005. Therefore, a signaling pathway diagram for ML-005 is not applicable. The primary method to study its function is through direct measurement of its enzymatic activity as detailed in the protocols above.
References
- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]
- 4. Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML-005 Esterase
For Research Use Only.
Introduction
ML-005 is a robust carboxyl esterase (EC 3.1.1.1) with broad substrate specificity and high stability, making it an ideal biocatalyst for a variety of industrial applications. Esterases, belonging to the α/β-hydrolase fold superfamily, catalyze the hydrolysis and formation of ester bonds.[1][2] This versatility allows for their use in processes ranging from the synthesis of optically pure pharmaceuticals to the modification of food flavors.[3][4][5][6] ML-005 esterase is particularly effective in hydrolyzing esters with short to medium-chain fatty acids.[5] These application notes provide detailed protocols for the characterization and implementation of ML-005 esterase in common industrial processes.
Enzymatic Properties of ML-005 Esterase
The enzymatic properties of ML-005 esterase have been characterized to determine its optimal operating conditions. The enzyme exhibits high activity and stability over a range of temperatures and pH values, and it demonstrates a preference for short-chain p-nitrophenyl esters.
Table 1: Physicochemical and Kinetic Properties of ML-005 Esterase
| Parameter | Value | Conditions |
| Enzyme Commission No. | 3.1.1.1 | - |
| Molecular Weight | ~57 kDa | As determined by SDS-PAGE |
| Optimal pH | 7.5 | 50 mM Tris-HCl buffer at 50°C |
| Optimal Temperature | 50°C | pH 7.5 |
| pH Stability | 7.0 - 10.0 | Retains >80% activity after 2h incubation |
| Thermal Stability | Up to 60°C | Retains >80% activity after 2h incubation at pH 7.5 |
| Substrate Specificity | p-nitrophenyl butyrate (p-NPB) | Highest activity observed among tested p-nitrophenyl esters |
| Kinetic Parameters | Substrate: p-nitrophenyl butyrate (p-NPB) at 50°C, pH 7.5 | |
| Km | 0.25 mM | |
| Vmax | 1200 µmol/min/mg |
Application 1: General Esterase Activity Assay
This protocol describes a standard method for determining the activity of ML-005 esterase using a chromogenic substrate, p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by the esterase releases p-nitrophenol, which can be quantified spectrophotometrically.[7][8]
Experimental Workflow: Esterase Activity Assay
Caption: Workflow for determining ML-005 esterase activity.
Protocol: Esterase Activity Assay
Materials:
-
ML-005 Esterase solution
-
p-Nitrophenyl acetate (p-NPA)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve p-NPA in DMSO to a concentration of 10 mM.
-
Prepare Reaction Mixture: In each well of a 96-well microplate, add:
-
170 µL of 50 mM Tris-HCl buffer (pH 7.5)
-
10 µL of ML-005 esterase solution (diluted to an appropriate concentration in the same buffer)
-
-
Control: Prepare a blank reaction by adding 10 µL of buffer instead of the enzyme solution to correct for spontaneous substrate hydrolysis.[9]
-
Pre-incubation: Incubate the microplate at 50°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of the 10 mM p-NPA stock solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes.
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank control from the sample rates.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for p-nitrophenol at pH 7.5 is ~18,000 M-1cm-1). One unit of activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[7]
-
Application 2: Pharmaceutical Synthesis - Kinetic Resolution of a Racemic Ester
ML-005 esterase can be employed for the synthesis of enantiomerically pure compounds, which are crucial as active pharmaceutical ingredients (APIs).[5][10][11] This protocol describes the kinetic resolution of racemic naproxen methyl ester to produce (S)-naproxen, a non-steroidal anti-inflammatory drug. The esterase selectively hydrolyzes one enantiomer, allowing for the separation of the desired product.[5]
Reaction Pathway: Kinetic Resolution of (R,S)-Naproxen Methyl Ester
Caption: Enantioselective hydrolysis of racemic naproxen methyl ester.
Protocol: Kinetic Resolution of (R,S)-Naproxen Methyl Ester
Materials:
-
ML-005 Esterase (lyophilized powder or immobilized on a support)
-
(R,S)-Naproxen methyl ester
-
Biphasic solvent system: Heptane and Phosphate buffer (100 mM, pH 7.5)
-
pH-stat or autotitrator with 0.1 M NaOH
-
Stirred tank reactor
Procedure:
-
Prepare Reaction Medium: Set up a stirred tank reactor with a 1:1 (v/v) mixture of heptane and 100 mM phosphate buffer (pH 7.5).
-
Add Substrate: Dissolve (R,S)-naproxen methyl ester in the heptane phase to a final concentration of 50 mM.
-
Add Enzyme: Disperse ML-005 esterase (e.g., 10 mg/mL) into the aqueous buffer phase.
-
Reaction Conditions:
-
Maintain the temperature at 40°C.
-
Stir the mixture vigorously to ensure adequate mixing of the two phases.
-
Maintain the pH of the aqueous phase at 7.5 using a pH-stat by the controlled addition of 0.1 M NaOH. The consumption of NaOH is proportional to the amount of (S)-naproxen produced.
-
-
Monitor Reaction: Monitor the progress of the reaction by tracking the consumption of NaOH. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Product Separation:
-
Stop the reaction and separate the aqueous and organic phases.
-
The aqueous phase contains the sodium salt of (S)-naproxen. Acidify the aqueous phase to pH 2 with HCl to precipitate (S)-naproxen, which can be recovered by filtration.
-
The organic phase contains the unreacted (R)-naproxen methyl ester, which can be recovered by solvent evaporation.
-
-
Analysis: Determine the enantiomeric excess (ee) of the (S)-naproxen product and the remaining (R)-naproxen methyl ester using chiral HPLC.
Application 3: Food Industry - Flavor Enhancement in Dairy Products
Esterases are utilized in the food industry to generate flavor compounds by hydrolyzing fats to release short-chain fatty acids or by synthesizing flavor esters.[12][13] ML-005 esterase can be used to accelerate cheese ripening by generating specific flavor profiles through the controlled hydrolysis of milk fats.
Protocol: Accelerated Ripening of Cheese Curd
Materials:
-
Fresh cheese curd
-
ML-005 Esterase solution (food-grade)
-
Saline solution (2% w/v NaCl)
Procedure:
-
Prepare Enzyme Slurry: Prepare a slurry by suspending ML-005 esterase in a 2% saline solution. The enzyme dosage should be optimized based on the desired flavor intensity (e.g., 0.1-0.5 g of enzyme per kg of curd).
-
Inoculate Curd: Mix the cheese curd thoroughly with the enzyme slurry to ensure even distribution.
-
Pressing and Ripening:
-
Press the curd into cheese blocks according to standard cheesemaking procedures.
-
Ripen the cheese under controlled conditions (e.g., 10-15°C, 85% relative humidity).
-
-
Monitoring:
-
Periodically sample the cheese throughout the ripening period (e.g., weekly).
-
Analyze the samples for flavor development using sensory panels and for the profile of free fatty acids using gas chromatography (GC).
-
-
Evaluation: Compare the flavor profile and ripening time of the enzyme-treated cheese with a control batch made without the added esterase. The ML-005 treated cheese is expected to develop a more intense and complex flavor profile in a shorter period.
References
- 1. Esterases: Mechanisms of Action, Biological Functions, and Application Prospects [mdpi.com]
- 2. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and applications of esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and applications of esterases | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 8. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enzyme Preparations Used in Food (Partial List) | FDA [fda.gov]
- 13. enzymedevelopment.com [enzymedevelopment.com]
Application Notes and Protocols for ML-005 in the Hydrolysis of p-Nitrophenyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-005 is a novel esterase identified through functional metaproteomics, demonstrating significant potential for various biocatalytic applications. This enzyme exhibits robust activity and stability under a range of conditions, making it a valuable tool for researchers in biochemistry, drug development, and industrial biotechnology. These application notes provide detailed protocols for utilizing ML-005 to catalyze the hydrolysis of p-nitrophenyl esters, a common method for assessing esterase activity and substrate specificity.
ML-005 is a serine hydrolase with a catalytic triad composed of Serine-99, Aspartic acid-164, and Histidine-191.[1] The enzyme displays optimal activity at a pH of 8.0 and a temperature of 45°C.[1] Its preference for short-chain p-nitrophenyl esters, particularly p-nitrophenyl butyrate (pNPB), categorizes it as an esterase.[1]
Data Presentation
Substrate Specificity of ML-005
The substrate specificity of ML-005 was determined by assaying its hydrolytic activity against a series of p-nitrophenyl esters with varying acyl chain lengths. The enzyme exhibits a clear preference for short-chain substrates, with the highest activity observed for p-nitrophenyl butyrate (C4).[1] The kinetic parameters for the hydrolysis of pNPB and the relative activities for other p-nitrophenyl esters are summarized in the tables below.
Table 1: Michaelis-Menten Kinetics of ML-005 with p-Nitrophenyl Butyrate (pNPB) [1]
| Kinetic Parameter | Value |
| Michaelis Constant (Km) | 137.9 µM |
| Maximum Velocity (Vmax) | 59.8 µM/min |
| Catalytic Constant (kcat) | 26 s-1 |
| Catalytic Efficiency (kcat/Km) | 1.88 x 105 M-1s-1 |
Table 2: Relative Hydrolytic Activity of ML-005 with Various p-Nitrophenyl Esters [1]
| Substrate (Acyl Chain Length) | Relative Activity (%) | Specific Activity (U/mg) |
| p-Nitrophenyl butyrate (C4) | 100 | 14.1 |
| p-Nitrophenyl octanoate (C8) | 66.1 | Not Reported |
| p-Nitrophenyl decanoate (C10) | 11 | Not Reported |
| p-Nitrophenyl laurate (C12) | 2 | Not Reported |
| p-Nitrophenyl myristate (C14) | < 1 | Not Reported |
| p-Nitrophenyl palmitate (C16) | Not Detected | Not Detected |
Relative activity is expressed as a percentage of the activity observed with p-nitrophenyl butyrate. One unit (U) of enzyme activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.
Experimental Protocols
Protocol 1: Determination of ML-005 Activity using p-Nitrophenyl Butyrate
This protocol describes a standard assay to measure the esterase activity of ML-005 using p-nitrophenyl butyrate as the substrate. The hydrolysis of p-nitrophenyl butyrate by ML-005 releases p-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.
Materials:
-
Purified ML-005 enzyme
-
p-Nitrophenyl butyrate (pNPB)
-
Sodium phosphate buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of reading at 405 nm
-
96-well microplate or cuvettes
-
Incubator or water bath set to 45°C
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a stock solution of purified ML-005 in 50 mM sodium phosphate buffer (pH 8.0). The final concentration in the assay will need to be optimized, but a starting point is 1-10 µg/mL.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of p-nitrophenyl butyrate in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Reaction Buffer: 50 mM sodium phosphate buffer, pH 8.0.
-
-
Assay Setup (96-well plate format):
-
Add 180 µL of pre-warmed (45°C) 50 mM sodium phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the ML-005 enzyme solution to each well.
-
Include a blank control for each substrate concentration containing 190 µL of buffer and no enzyme. This will be used to correct for any spontaneous hydrolysis of the substrate.
-
Pre-incubate the plate at 45°C for 5 minutes to equilibrate the temperature.
-
-
Initiate the Reaction:
-
Add 10 µL of the 10 mM p-nitrophenyl butyrate stock solution to each well to initiate the reaction (final concentration of 0.5 mM). Mix gently by pipetting.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 405 nm at 45°C using a microplate reader.
-
Take readings every 30 seconds for a total of 5-10 minutes. Ensure the reaction rate is linear during the measurement period.
-
-
Calculate Enzyme Activity:
-
Determine the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the absorbance vs. time plot.
-
Correct the rate by subtracting the rate of the blank (no enzyme control).
-
Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of p-nitrophenol at pH 8.0 and 405 nm (typically ~18,000 M-1cm-1), b is the path length of the cuvette or well, and c is the concentration.
-
Enzyme activity (in U/mL) can be calculated using the following formula: Activity (U/mL) = (ΔA405/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Protocol 2: Determination of Substrate Specificity
This protocol is designed to compare the hydrolytic activity of ML-005 against a range of p-nitrophenyl esters with varying acyl chain lengths.
Materials:
-
Same as Protocol 1
-
A series of p-nitrophenyl esters (e.g., acetate (C2), butyrate (C4), caprylate (C8), decanoate (C10), laurate (C12), myristate (C14), palmitate (C16))
Procedure:
-
Prepare Substrate Stock Solutions: Prepare 10 mM stock solutions of each p-nitrophenyl ester in DMSO or ethanol.
-
Follow the Assay Procedure: Follow steps 2-5 as outlined in Protocol 1 for each p-nitrophenyl ester substrate.
-
Data Analysis:
-
Calculate the specific activity (U/mg of protein) for each substrate.
-
Determine the relative activity of each substrate by expressing its specific activity as a percentage of the specific activity obtained with p-nitrophenyl butyrate (the preferred substrate).
-
Visualizations
Catalytic Mechanism of ML-005
The following diagram illustrates the proposed catalytic mechanism for the hydrolysis of a p-nitrophenyl ester by the serine hydrolase ML-005. The reaction proceeds via a covalent acyl-enzyme intermediate.
Caption: Proposed catalytic mechanism of ML-005.
Experimental Workflow for Esterase Activity Assay
The following diagram outlines the general workflow for determining the esterase activity of ML-005.
Caption: Experimental workflow for ML-005 activity assay.
References
Application Notes and Protocols: Site-Directed Mutagenesis of the ML-005 Active Site
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing site-directed mutagenesis on the active site of the novel esterase ML-005. This document includes detailed protocols for mutagenesis, protein expression, purification, and enzymatic activity assays. Additionally, quantitative data on the kinetic parameters of wild-type ML-005 and its active site mutants are presented for comparative analysis.
Introduction
ML-005 is a recently discovered esterase identified through functional metaproteomics. It demonstrates a preference for short-chained substrates, classifying it as a carboxylesterase (EC 3.1.1.1)[1]. Structural homology modeling and subsequent site-directed mutagenesis studies have identified the catalytic triad as Ser-99, Asp-164, and His-191[1][2]. Understanding the roles of these key residues is crucial for elucidating the enzyme's catalytic mechanism and for potential applications in biocatalysis and drug development. This document outlines the necessary procedures to create active site mutants of ML-005 and characterize their enzymatic activity.
Data Presentation
Table 1: Kinetic Parameters of Wild-Type ML-005
The Michaelis-Menten kinetics of purified wild-type ML-005 were determined using p-nitrophenyl butyrate (pNPB) as the substrate at its optimal pH and temperature (pH 8.0 and 45°C)[1][2][3].
| Parameter | Value | Unit |
| Vmax | 59.8 | µM/min |
| Km | 137.9 | µM |
| kcat | 26 | s⁻¹ |
| kcat/Km | 1.88 x 10⁵ | M⁻¹s⁻¹ |
Table 2: Relative Activity of ML-005 Active Site Mutants
To confirm the catalytic role of the predicted active site residues, site-directed mutagenesis was performed to substitute Ser-99, Asp-164, and His-191. The enzymatic activity of the purified mutants was compared to the wild-type enzyme[1].
| Mutant | Substitution | Relative Activity (%) |
| S99A | Serine to Alanine | < 1 |
| D164N | Aspartic Acid to Asparagine | < 1 |
| H191N | Histidine to Asparagine | < 1 |
The negligible enzymatic activity of these mutants confirms that Ser-99, Asp-164, and His-191 are essential for the catalytic function of ML-005[1].
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of ML-005
This protocol describes a general method for introducing point mutations into the ML-005 gene cloned into an expression vector. A high-fidelity DNA polymerase is recommended to minimize secondary mutations.
Materials:
-
Plasmid DNA containing the wild-type ML-005 gene
-
Mutagenic forward and reverse primers for each mutation (e.g., S99A, D164A, H191A)
-
High-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase)
-
dNTP mix
-
DpnI restriction enzyme
-
Chemically competent E. coli cells (e.g., DH5α or XL1-Blue)
-
LB agar plates and broth with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation. The mutation should be located in the middle of the primers, with ~15-20 bp of complementary sequence on both sides.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL 10x Polymerase Buffer
-
1 µL Plasmid DNA (10-50 ng)
-
1.25 µL Forward Primer (10 µM)
-
1.25 µL Reverse Primer (10 µM)
-
1 µL dNTP mix (10 mM)
-
1 µL High-Fidelity DNA Polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product. Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation:
-
Transform 5-10 µL of the DpnI-treated PCR product into 50 µL of competent E. coli cells.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 45-60 seconds.
-
Place on ice for 2 minutes.
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate the entire transformation mixture onto LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow overnight cultures in LB broth.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Protocol 2: Expression and Purification of ML-005 and its Mutants
This protocol describes the expression of His-tagged ML-005 in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose resin
-
Lysozyme, DNase I
Procedure:
-
Expression:
-
Inoculate 50 mL of LB broth (with antibiotic) with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Determine the protein concentration using a Bradford or BCA assay.
-
Protocol 3: Esterase Activity Assay
This colorimetric assay measures the hydrolysis of p-nitrophenyl butyrate (pNPB) to p-nitrophenol, which can be quantified by measuring the absorbance at 405-410 nm[4][5][6].
Materials:
-
Purified ML-005 enzyme (wild-type or mutant)
-
Assay Buffer (50 mM sodium phosphate, pH 8.0)[1]
-
Substrate Stock Solution (100 mM p-nitrophenyl butyrate in DMSO or 2-propanol)[6][7]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified enzyme to the desired concentration in Assay Buffer.
-
Prepare a working substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., for kinetic studies, a range of concentrations from 10 µM to 600 µM is recommended)[3].
-
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well of the microplate.
-
Add 10 µL of the diluted enzyme solution to the appropriate wells.
-
Include a negative control with 10 µL of Assay Buffer instead of the enzyme.
-
-
Initiate Reaction:
-
To start the reaction, add 10 µL of the pNPB working solution to each well.
-
The final reaction volume will be 200 µL.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes) at 45°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of p-nitrophenol (ε = 18,000 M⁻¹cm⁻¹ at pH 8.0) to convert the rate to µmol/min.
-
For Michaelis-Menten kinetics, plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizations
Experimental Workflow for Site-Directed Mutagenesis
Caption: Workflow for creating ML-005 active site mutants.
Generalized Esterase Signaling Pathway
Since ML-005 was identified from a metaproteomic study, its specific signaling pathway is not yet elucidated. The following diagram illustrates a generalized pathway where an esterase plays a role in hydrolyzing a signaling molecule, thereby modulating a downstream cellular response.
References
- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]
- 4. static.igem.org [static.igem.org]
- 5. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sonics.com [sonics.com]
Application Notes and Protocols for ML-005: A Novel Biocatalyst in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML-005 is a novel esterase identified through a functional metaproteomics approach from a grease-contaminated soil sample. This biocatalyst exhibits significant potential for applications in organic synthesis due to its lipolytic activity, particularly towards short-chained substrates. Its stability under a range of conditions, including varying pH, temperature, and salt concentrations, makes it a robust candidate for industrial processes. This document provides detailed application notes, biochemical data, and experimental protocols for the use of ML-005.
Biochemical Properties of ML-005
ML-005 has been biochemically characterized to determine its optimal operating conditions and kinetic parameters. This data is crucial for designing and optimizing synthetic reactions.
Table 1: Optimal Conditions and Stability of ML-005
| Parameter | Value/Range | Notes |
| Optimal pH | 8.0 | The enzyme exhibits high activity in alkaline conditions. |
| Optimal Temperature | 45°C | Activity is maximal at this temperature. |
| pH Stability | 5.0 - 12.0 | Retains most of its initial activity over a broad pH range. |
| Temperature Stability | 50°C - 60°C | Retains over 80% of its initial activity after 360 minutes of incubation. |
| Salt Tolerance | 1 M - 5 M NaCl | Negligible effect on activity when incubated in high salt concentrations. |
Table 2: Kinetic Parameters of ML-005
| Parameter | Value | Substrate |
| Vmax | 59.8 µM/min | p-nitrophenyl-butyrate |
| Km | 137.9 µM | p-nitrophenyl-butyrate |
| kcat | 26 s⁻¹ | p-nitrophenyl-butyrate |
| kcat/Km | 1.88 × 10⁵ M⁻¹ s⁻¹ | p-nitrophenyl-butyrate |
Table 3: Effects of Additives on ML-005 Activity [1]
| Additive | Effect on Activity | Notes |
| DTT, EDTA, β-mercaptoethanol | No significant effect | Indicates the absence of critical disulfide bonds or metal ion cofactors for activity. |
| PMSF | Almost complete inactivation | Confirms ML-005 as a serine hydrolase. |
| Cu²⁺ | Significant reduction | Suggests potential inhibition by copper ions. |
| Methanol (10%) | Retained 21% of activity | Shows some tolerance to organic solvents. |
| SDS | Complete inactivation | Strong inhibitory effect, likely due to denaturation. |
Catalytic Mechanism
ML-005 is a serine hydrolase with a catalytic triad composed of Serine-99, Aspartate-164, and Histidine-191.[1] The mechanism follows the typical pathway for serine hydrolases, involving nucleophilic attack by the serine residue on the carbonyl carbon of the ester substrate.
Caption: Catalytic cycle of ML-005 esterase activity.
Experimental Protocols
This protocol describes the steps for producing and purifying recombinant ML-005.
-
Gene Synthesis and Cloning: The gene encoding ML-005 is synthesized and cloned into an appropriate expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization.
-
-
Purification:
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Dialysis and Storage:
-
Dialyze the eluted fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
-
Confirm protein purity by SDS-PAGE.
-
Store the purified enzyme at -80°C.
-
This protocol details the standard assay for measuring the esterase activity of ML-005 using a chromogenic substrate.
-
Substrate Preparation: Prepare a stock solution of p-nitrophenyl-butyrate (pNPB) in a suitable solvent like DMSO or isopropanol.
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
In a 96-well microplate, add 180 µL of reaction buffer.
-
Add 10 µL of diluted purified ML-005 enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the pNPB stock solution to each well to initiate the reaction. The final volume should be 200 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm (for the release of p-nitrophenol) at 45°C using a microplate reader.
-
Record the absorbance every 30 seconds for 5-10 minutes.
-
-
Calculation of Activity:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of p-nitrophenol (ε = 18,000 M⁻¹cm⁻¹) to convert the rate to µmol/min. One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.
-
This protocol is used to confirm the catalytic triad residues.[1]
-
Primer Design: Design primers containing the desired mutation (e.g., Ser99Ala, Asp164Ala, His191Ala).
-
PCR Amplification: Perform PCR using the ML-005 expression plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase.
-
Template Digestion: Digest the parental, methylated template DNA with DpnI enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequencing: Isolate the plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.
-
Protein Expression and Activity Assay: Express and purify the mutant proteins as described in Protocol 1 and measure their activity using Protocol 2 to confirm the loss of function.
Discovery Workflow
ML-005 was discovered using a functional metaproteomics workflow, which is a powerful technique for identifying novel enzymes from environmental samples.
References
Application Notes & Protocols for ML-005: A Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-005 is a novel, potent, and selective kinase inhibitor identified through advanced machine learning algorithms for the targeted therapy of specific oncological indications. These application notes provide a comprehensive guide for researchers to design and execute key preclinical experiments to characterize the activity, mechanism of action, and efficacy of ML-005. The following protocols and guidelines are intended to ensure robust and reproducible data generation for the preclinical development of ML-005.
Target Kinase and Signaling Pathway
ML-005 is designed to target a critical kinase, hereafter referred to as "MLK1" (Machine Learning Kinase 1), a key component of the oncogenic "MLK1-Signal-Stat" signaling pathway. Aberrant activation of this pathway is implicated in the proliferation and survival of various cancer cell types.
Measuring the Kinetic Parameters of ML-005: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-005 has been identified as a novel esterase with significant lipolytic activity. Understanding its kinetic parameters is crucial for elucidating its mechanism of action, identifying potential inhibitors, and developing therapeutic applications. This document provides detailed protocols for measuring the key kinetic parameters of ML-005, including Michaelis-Menten constants (Km and Vmax), catalytic efficiency (kcat/Km), and the half-maximal inhibitory concentration (IC50) of potential inhibitors. Additionally, advanced techniques for characterizing binding affinity, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are discussed.
Data Presentation
The following table summarizes the experimentally determined kinetic parameters of ML-005 with the substrate p-nitrophenyl butyrate (pNP-butyrate).[1]
| Parameter | Value | Unit | Description |
| Vmax | 59.8 | µM/min | The maximum initial velocity or rate of the enzyme-catalysed reaction. |
| Km | 137.9 | µM | The substrate concentration at which the reaction rate is half of Vmax. |
| kcat | 26 | s⁻¹ | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km | 1.88 x 10⁵ | M⁻¹s⁻¹ | The catalytic efficiency of the enzyme, reflecting how efficiently the enzyme converts substrate to product at low substrate concentrations. |
Experimental Protocols
Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
This protocol describes a colorimetric assay to determine the Michaelis-Menten kinetic parameters of ML-005 using the chromogenic substrate p-nitrophenyl butyrate (pNP-butyrate). The hydrolysis of pNP-butyrate by ML-005 releases p-nitrophenol, which has a yellow color and can be quantified spectrophotometrically at 405 nm.[2][3]
Materials and Reagents:
-
Purified ML-005 enzyme
-
p-Nitrophenyl butyrate (pNP-butyrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of pNP-butyrate: Dissolve pNP-butyrate in DMSO to a final concentration of 100 mM.
-
Prepare a series of substrate dilutions: Serially dilute the pNP-butyrate stock solution in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 80, 160, 320, 640, 1280 µM).
-
Prepare the enzyme solution: Dilute the purified ML-005 in Tris-HCl buffer to a final concentration that yields a linear rate of reaction over a reasonable time course (e.g., 10-20 minutes). The optimal enzyme concentration should be determined empirically.
-
Set up the reaction in a 96-well plate:
-
Add 50 µL of each pNP-butyrate dilution to triplicate wells.
-
Add 50 µL of Tris-HCl buffer to the wells designated as blanks.
-
Initiate the reaction by adding 50 µL of the diluted ML-005 enzyme solution to all wells.
-
-
Measure the absorbance: Immediately place the microplate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute to the rate of product formation using the molar extinction coefficient of p-nitrophenol.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.[4][5][6] Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.[4][7]
-
Determination of IC50 for an ML-005 Inhibitor
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against ML-005 activity.
Materials and Reagents:
-
All materials from the Michaelis-Menten protocol
-
Test inhibitor compound
Procedure:
-
Prepare a stock solution of the inhibitor: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to a high concentration.
-
Prepare a series of inhibitor dilutions: Serially dilute the inhibitor stock solution in Tris-HCl buffer to create a range of concentrations.
-
Set up the reaction in a 96-well plate:
-
Add 25 µL of each inhibitor dilution to triplicate wells.
-
Add 25 µL of buffer to control wells (no inhibitor).
-
Add 50 µL of pNP-butyrate solution at a concentration equal to the Km of ML-005.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted ML-005 enzyme solution.
-
-
Measure the absorbance: Monitor the absorbance at 405 nm as described in the Michaelis-Menten protocol.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to get the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8][9][10]
-
Advanced Methods for Binding Affinity Determination
For a more in-depth understanding of the interaction between ML-005 and its substrates or inhibitors, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., inhibitor) to a ligand (e.g., ML-005) immobilized on a sensor chip in real-time. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[11][12][13][14]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[15][16][17][18]
Visualizations
Caption: Experimental workflow for determining the kinetic parameters of ML-005.
Caption: Hypothetical signaling pathway involving the esterase ML-005.
Caption: Logical relationship of key kinetic parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. static.igem.org [static.igem.org]
- 4. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 5. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Untitled Document [ucl.ac.uk]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drughunter.com [drughunter.com]
- 15. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant ML-005
Welcome to the technical support center for troubleshooting low yields of recombinant ML-005. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of this protein.
Frequently Asked Questions (FAQs)
Q1: I am not observing any expression of ML-005. What are the common causes and how can I troubleshoot this?
A1: A complete lack of protein expression can be attributed to several factors, ranging from the integrity of your expression vector to the induction conditions. Here are some key areas to investigate:
-
Vector and Insert Integrity: Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can completely halt protein expression.[1][2]
-
Recommendation: We strongly advise re-sequencing your plasmid construct to confirm the correct reading frame and the absence of any mutations.[1]
-
-
Promoter and Inducer Issues: The promoter system may not be functioning as expected.
-
Recommendation: Ensure you are using the correct inducer for your promoter system (e.g., IPTG for lac-based promoters) at an optimal concentration. It is also good practice to verify the viability of your inducer stock.[1]
-
-
Host Strain Compatibility: The chosen E. coli expression host may not be suitable for ML-005.[1]
Q2: My ML-005 protein is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A2: The formation of insoluble aggregates, known as inclusion bodies, is a frequent challenge in recombinant protein production, especially when expressing eukaryotic proteins in bacterial systems.[4][5] Here are several strategies to enhance the solubility of ML-005:
-
Lower Expression Temperature: Reducing the temperature during induction slows down cellular processes, including transcription and translation, which can allow more time for the protein to fold correctly.[5][6][7]
-
Reduce Inducer Concentration: High concentrations of the inducer can lead to a rapid accumulation of the protein, overwhelming the cellular folding machinery and promoting aggregation.[6]
-
Utilize a Solubility-Enhancing Fusion Tag: Certain fusion tags, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), are known to improve the solubility of their fusion partners.[5]
-
Recommendation: Consider cloning ML-005 into a vector that incorporates one of these solubility tags.[5]
-
-
Change the Expression Host: Some E. coli strains are specifically engineered to facilitate proper protein folding.
-
Recommendation: Strains like Rosetta-gami can aid in the expression of eukaryotic proteins by providing rare tRNAs and promoting disulfide bond formation in the cytoplasm.[3]
-
Q3: I have good expression of soluble ML-005, but I'm losing most of it during purification. What could be the reasons for this low final yield?
A3: Significant protein loss during purification can be frustrating. The issue often lies in the purification protocol itself. Here are some common culprits:
-
Inefficient Cell Lysis: If the cells are not effectively disrupted, a large portion of your soluble protein will remain trapped and be discarded with the cell debris.[10]
-
Recommendation: Ensure your lysis method (e.g., sonication, French press) is optimized for your cell pellet size and that the lysis buffer is appropriate.
-
-
Protein Degradation: Proteases released from the host cell during lysis can degrade your target protein.[4][11][12]
-
Issues with Affinity Tag Binding: The affinity tag on ML-005 may not be accessible for binding to the purification resin, or it might have been cleaved off.[10]
-
Recommendation: Ensure your protein's tag is not sterically hindered. If you suspect cleavage, analyze a sample of your crude lysate by Western blot using an anti-tag antibody.[13]
-
-
Suboptimal Buffer Conditions: The pH or salt concentration of your binding, washing, or elution buffers might not be optimal for ML-005, leading to poor binding or premature elution.[1]
-
Recommendation: Perform small-scale trials to optimize the buffer compositions for each step of your purification protocol.
-
Q4: Could codon usage be the reason for my low ML-005 yield? How do I check and address this?
A4: Yes, codon usage can significantly impact protein expression levels.[7] Different organisms have preferences for certain codons that code for the same amino acid; this is known as codon bias.[14] If the gene for ML-005 contains codons that are rarely used by E. coli, translation can be inefficient, leading to low protein yield.[2][14]
-
How to Check: You can analyze the codon usage of your ML-005 gene using online tools and compare it to the codon usage table of E. coli.
-
How to Address:
-
Codon Optimization: The most effective solution is to synthesize a new version of the ML-005 gene where the rare codons have been replaced with codons that are frequently used in E. coli. This process is called codon optimization.[14][15][16]
-
Use a Specialized Host Strain: Alternatively, you can use an E. coli strain, such as Rosetta(DE3), which is engineered to carry extra tRNAs for rare codons.[3]
-
Troubleshooting Guides
This section provides a more detailed breakdown of troubleshooting strategies in a question-and-answer format.
Expression Phase
| Problem | Potential Cause | Recommended Solution |
| No or very low ML-005 expression | Plasmid sequencing error (frameshift, stop codon) | Re-sequence the entire open reading frame and flanking regions of the expression vector.[1] |
| Inactive or incorrect inducer | Prepare a fresh stock of the inducer and verify its concentration. Ensure it is the correct inducer for your promoter system.[1] | |
| Unsuitable E. coli host strain | Try expressing ML-005 in a different host strain, such as one designed for toxic proteins or one that supplies rare tRNAs.[1][3] | |
| ML-005 is toxic to the host cells | Use a tightly regulated promoter system and an expression strain like BL21(DE3)pLysS to minimize basal expression.[1][2] | |
| ML-005 is expressed in inclusion bodies | Expression temperature is too high | Lower the induction temperature to 15-25°C and extend the induction time.[5][6] |
| Inducer concentration is too high | Perform a titration of the inducer concentration to find the optimal level that balances expression and solubility.[6][9] | |
| Protein is misfolding | Co-express molecular chaperones or use a solubility-enhancing fusion tag like MBP or GST.[5] |
Purification Phase
| Problem | Potential Cause | Recommended Solution |
| Low recovery of ML-005 after cell lysis | Incomplete cell lysis | Optimize the lysis protocol (e.g., increase sonication time/amplitude, use a different lysis buffer).[10] |
| ML-005 is in the insoluble fraction | Analyze both the soluble and insoluble fractions by SDS-PAGE to confirm the location of your protein. If insoluble, refer to the troubleshooting guide for inclusion bodies. | |
| ML-005 does not bind to the affinity column | Affinity tag is not accessible | Purify under denaturing conditions to expose the tag, followed by on-column refolding.[17] |
| Incorrect binding buffer conditions (pH, salt) | Perform small-scale binding experiments with varying pH and salt concentrations to determine the optimal binding conditions. | |
| ML-005 elutes prematurely during the wash steps | Wash buffer is too stringent | Decrease the stringency of the wash buffer (e.g., lower the concentration of the competing agent like imidazole). |
| ML-005 does not elute from the column | Elution buffer is not strong enough | Increase the concentration of the eluting agent or change the pH of the elution buffer to disrupt the interaction between the protein and the resin. |
| Final purified ML-005 is degraded | Protease activity during purification | Add a protease inhibitor cocktail to all buffers and keep the protein cold at all times.[2][4][11] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions
This protocol is designed to test different induction temperatures and inducer concentrations to improve the yield and solubility of ML-005.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with the ML-005 expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[18]
-
Induction: Divide the culture into smaller, equal volumes (e.g., 5 x 10 mL). Induce each sub-culture with a different concentration of IPTG (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).[18]
-
Expression: Incubate the induced cultures at different temperatures (e.g., 37°C for 3-4 hours, 30°C for 5-6 hours, and 18°C overnight).[18]
-
Harvesting: Harvest the cells by centrifugation.
-
Analysis: Resuspend a small, equal amount of cells from each condition in SDS-PAGE loading buffer. Analyze the total protein expression by SDS-PAGE and Coomassie staining or Western blot. To assess solubility, lyse the remaining cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE.
Protocol 2: Analysis of Protein Solubility
-
Cell Lysis: Resuspend the cell pellet from your expression culture in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and a protease inhibitor cocktail). Lyse the cells using your preferred method (e.g., sonication).
-
Fractionation: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 20-30 minutes at 4°C to separate the soluble and insoluble fractions.[19]
-
Sample Preparation:
-
SDS-PAGE Analysis: Mix equal volumes of the "Total Lysate" (taken before centrifugation), "Soluble Fraction", and "Insoluble Fraction" with SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel.
-
Visualization: Visualize the protein bands using Coomassie blue staining or perform a Western blot with an antibody specific to your affinity tag or ML-005 to determine the relative amount of your protein in each fraction.[19]
Visualizations
Caption: A logical workflow for troubleshooting low yield of recombinant ML-005.
Caption: Experimental workflow for optimizing ML-005 expression conditions.
Caption: A simplified diagram of the T7 promoter-based induction pathway for ML-005 expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 8. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 13. goldbio.com [goldbio.com]
- 14. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 15. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 16. web.azenta.com [web.azenta.com]
- 17. neb.com [neb.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: ML-005 Esterase
Welcome to the technical support center for the novel metaproteomics-derived esterase, ML-005. This resource provides troubleshooting guidance and frequently asked questions to help researchers optimize the stability of ML-005 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the baseline stability of the wild-type ML-005 esterase?
A1: The wild-type ML-005 esterase exhibits notable stability under a range of conditions. It has a temperature optimum of 45°C and maintains high stability up to 60°C.[1] The enzyme is active in a neutral to alkaline pH range, with an optimal pH of 8, and shows high tolerance to a broad pH range (pH 5-12) and high salt concentrations (up to 5M NaCl).[1][2][3] However, its stability is compromised by certain organic solvents, detergents, and metal ions.[1]
Q2: How can I improve the thermal stability of ML-005 for reactions at temperatures above 60°C?
A2: To enhance the thermal stability of ML-005, two primary approaches can be considered: protein engineering and formulation optimization.
-
Protein Engineering: Techniques like directed evolution or site-directed mutagenesis can introduce amino acid substitutions that increase the melting temperature (Tm) of the enzyme.[4][5]
-
Formulation Optimization: The addition of stabilizing excipients such as polyols (e.g., glycerol, sorbitol) or sugars to the reaction buffer can often enhance thermal stability.
Q3: My experiment requires the use of an organic solvent. How can I prevent ML-005 from losing activity?
A3: ML-005 is known to be inhibited by organic solvents.[1][2] To mitigate this, consider the following strategies:
-
Immobilization: Attaching the enzyme to a solid support can provide a more stable microenvironment and protect it from the denaturing effects of organic solvents.[6][7][8]
-
Solvent Selection: If possible, use more hydrophobic organic solvents, as they tend to be less denaturing to enzymes than hydrophilic ones.[8]
-
Protein Engineering: Specific mutations can be introduced to improve the stability of ML-005 in the presence of organic solvents.[9]
Q4: Can I use detergents to solubilize my substrate when working with ML-005?
A4: Caution is advised when using detergents. While CHAPS has been shown to have a lesser inhibitory effect, SDS completely inactivates ML-005.[1][2][3] If a detergent is necessary, it is crucial to screen different non-ionic or zwitterionic detergents at low concentrations to find one that is compatible with ML-005 activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of ML-005 activity during storage at 4°C. | Proteolytic degradation or instability in the storage buffer. | Add a protease inhibitor cocktail to the purified enzyme. Store the enzyme in smaller aliquots at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol (20-50%). |
| Precipitation of ML-005 during an experiment. | The experimental conditions (e.g., pH, temperature, buffer components) are causing the enzyme to unfold and aggregate. | Optimize the buffer composition. Screen different pH values and ionic strengths. Consider adding stabilizing additives like sugars or polyols. |
| Inconsistent results between experimental batches. | Variability in enzyme preparation or handling. | Standardize the protein purification protocol. Ensure consistent storage and handling procedures. Perform a quality control check (e.g., activity assay) on each new batch of enzyme. |
| ML-005 is inactive in the presence of a specific metal ion. | The metal ion may be an inhibitor. | The presence of Cu2+ has been shown to significantly reduce the activity of ML-005.[1] If your sample contains metal ions, consider adding a chelating agent like EDTA to the reaction buffer. Note that EDTA itself has been shown to have no significant effect on ML-005 activity.[1] |
Quantitative Data Summary
Table 1: Intrinsic Stability of Wild-Type ML-005 Esterase
| Parameter | Condition | Observation | Reference |
| Temperature Optimum | - | 45°C | [1] |
| Temperature Stability | Incubation at 60°C for 360 min | Retained 80% activity | [1] |
| pH Optimum | - | pH 8 | [1] |
| pH Stability | Incubation at pH 5-12 for 360 min | Retained most of its initial activity | [1] |
| Salt Tolerance | Incubation in 1-5M NaCl for 7 days | Negligible effect on activity | [1][2] |
| Metal Ion Effects (1 mM) | Cu2+ | ~50% inhibition | [1][2][3] |
| Organic Solvent Effects (10%) | Methanol | Retained 21% activity | [1] |
| Detergent Effects (1%) | SDS | Complete inactivation | [1][2][3] |
| CHAPS | Retained 66% activity | [2][3] |
Experimental Protocols
Protocol 1: Improving Thermal Stability via Directed Evolution
This protocol outlines a general workflow for enhancing the thermostability of ML-005 using directed evolution.
-
Gene Mutagenesis: Create a library of ML-005 variants using error-prone PCR to introduce random mutations into the gene.
-
Library Screening:
-
Transform the library of mutated genes into an expression host (e.g., E. coli).
-
Grow individual colonies in 96-well plates.
-
Induce protein expression.
-
Lyse the cells and perform an initial activity screen at a permissive temperature.
-
Perform a secondary screen for thermostability by incubating the lysate at an elevated temperature (e.g., 65°C) for a defined period, followed by an activity assay.
-
-
Selection and Characterization:
-
Select variants that show higher residual activity after heat treatment.
-
Purify the promising variants and determine their melting temperature (Tm) using differential scanning fluorimetry (DSF).
-
Compare the Tm and specific activity of the variants to the wild-type enzyme.
-
Protocol 2: Enzyme Immobilization on a Solid Support
This protocol describes a general method for immobilizing ML-005, which can enhance its stability in organic solvents.
-
Support Selection: Choose an appropriate solid support (e.g., agarose beads, magnetic nanoparticles).
-
Surface Activation: Activate the surface of the support to introduce reactive groups for enzyme coupling (e.g., using glutaraldehyde).
-
Enzyme Coupling:
-
Incubate the purified ML-005 with the activated support material under gentle agitation. The optimal pH and buffer conditions for coupling should be determined empirically.
-
Allow the coupling reaction to proceed for a specified time.
-
-
Washing and Blocking:
-
Wash the support extensively to remove any unbound enzyme.
-
Block any remaining active sites on the support using a small molecule like ethanolamine.
-
-
Activity and Stability Assessment:
-
Measure the activity of the immobilized enzyme.
-
Test the stability of the immobilized ML-005 in the desired organic solvent and compare it to the free enzyme.
-
Visualizations
Caption: Workflow for improving ML-005 stability via directed evolution.
Caption: General workflow for enzyme immobilization.
Caption: Strategies to address ML-005 instability.
References
- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]
- 3. Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed evolution of a thermostable esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Stabilization, enzyme formulation, stability test, enzyme aging, enzyme, immobilization [creative-enzymes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: ML-005 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered during the purification of the compound ML-005. The following information is intended for researchers, scientists, and drug development professionals.
FAQs: Understanding and Addressing ML-005 Precipitation
Q1: Why is my ML-005 precipitating during purification?
A1: Precipitation of ML-005 during purification is a common issue that can arise from several factors related to its solubility in the purification buffers and solvents. The primary causes include:
-
Poor Aqueous Solubility: ML-005 may have low solubility in aqueous solutions. When a concentrated stock solution, often in an organic solvent like DMSO, is diluted into an aqueous buffer for purification (e.g., chromatography), the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.[1]
-
Exceeding Solubility Limit: The concentration of ML-005 in your purification step may be exceeding its maximum solubility in the specific buffer or solvent system being used.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength (salt concentration), or temperature of your buffers may not be optimal for maintaining ML-005 solubility. For many compounds, solubility is highly dependent on these parameters.[2][3][4]
-
"Salting Out" Effect: High concentrations of salts in the buffer can sometimes decrease the solubility of a compound, leading to precipitation. Conversely, for some molecules, higher salt concentrations can improve solubility.[5][6]
-
Temperature Effects: Temperature can significantly influence solubility. Some compounds are more soluble at higher temperatures, while others may precipitate out as the temperature decreases (e.g., when moving from room temperature to a cold room).[5][7]
Q2: How can I visually identify if ML-005 has precipitated?
A2: Precipitation of ML-005 can be observed in several ways:
-
Cloudiness or Turbidity: The solution may appear hazy or cloudy either immediately upon mixing or over time.[1]
-
Visible Particles: You might see distinct solid particles, crystals, or a film forming on the surface of the liquid or settling at the bottom of the vessel.[1]
-
Column Clogging: During chromatography, precipitation can lead to increased backpressure or even complete clogging of the column.
Q3: Is it acceptable to simply filter out the ML-005 precipitate and proceed?
A3: Filtering out the precipitate is generally not recommended. This action removes an unknown quantity of your target compound, which will lead to inaccurate final concentrations and significant yield loss. The primary goal should be to prevent precipitation from occurring in the first place.
Troubleshooting Guides for ML-005 Precipitation
If you are experiencing precipitation with ML-005, follow these troubleshooting steps to identify the cause and find a suitable solution.
Guide 1: Buffer and Solvent Optimization
The composition of your buffers and solvents is a critical factor in maintaining the solubility of ML-005.
Troubleshooting Workflow for Buffer Optimization
Caption: A stepwise workflow for troubleshooting ML-005 precipitation by optimizing buffer conditions.
Experimental Protocol: Buffer Optimization Screen
-
pH Screening:
-
Prepare a series of small-scale buffer solutions with varying pH values. It is often beneficial to test pH values at least 1-2 units above and below the pKa of any ionizable groups in ML-005, if known.
-
A good starting point is to test a range of buffers such as acetate (pH 4-5.6), MES (pH 5.5-6.7), phosphate (pH 6.2-8.2), and Tris (pH 7.5-9.0).[2][3]
-
Add a consistent, small amount of concentrated ML-005 stock to each buffer and observe for precipitation.
-
-
Salt Concentration Screening:
-
Additive and Co-solvent Screening:
-
If pH and salt adjustments are insufficient, introduce solubility-enhancing additives or co-solvents.
-
Prepare your base buffer and add different additives at various concentrations. See the table below for suggestions.
-
Common co-solvents for chromatography include isopropanol, acetonitrile, or methanol, which can be added to the mobile phase to increase the solubility of the compound.[8]
-
Table 1: Suggested Additives and Co-solvents for Solubility Enhancement
| Additive/Co-solvent | Typical Starting Concentration | Notes |
| Glycerol | 5-20% (v/v) | Can help stabilize molecules and improve solubility.[2][9] |
| Arginine | 50-100 mM | Known to prevent aggregation and improve stability.[9] |
| Mild Detergents (e.g., Triton X-100, Tween-20) | 0.01-0.1% (v/v) | Useful for compounds with hydrophobic regions.[3][7] |
| Organic Co-solvents (e.g., Isopropanol, Acetonitrile) | 5-15% (v/v) | Can be added to the mobile phase in chromatography to prevent precipitation on the column.[8] |
-
Temperature Modification:
Guide 2: Modifying the Purification Strategy
Sometimes, the purification technique itself can be adjusted to prevent precipitation.
Logical Flow for Modifying Purification Strategy
Caption: Decision tree for modifying the purification strategy to avoid precipitation.
Experimental Protocols for Modified Purification Strategies
-
Dry Loading for Chromatography:
-
If precipitation occurs when loading a liquid sample onto a chromatography column, consider using a dry loading method.[8]
-
Protocol:
-
Dissolve your crude ML-005 sample in a suitable solvent.
-
Add an inert solid support (e.g., silica gel, Celite).
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder with your compound adsorbed onto the support.
-
Load this dry powder directly onto the top of your chromatography column.
-
-
-
Gradient Modification in Chromatography:
-
A steep gradient from a weak to a strong solvent can cause the compound to elute in a very narrow, highly concentrated band, leading to precipitation.
-
Protocol:
-
Program your chromatography system to run a shallower gradient. This will elute the compound over a larger volume, keeping the concentration lower.
-
Consider adding a small, constant percentage of a co-solvent (modifier) throughout the gradient to maintain solubility.[8]
-
-
-
Flow Rate and Sample Concentration Adjustment:
-
High local concentrations on the column can be a cause of precipitation.
-
Protocol:
-
Reduce the flow rate during sample loading and elution.
-
Dilute the sample before loading it onto the column to decrease the initial concentration.
-
-
This technical support guide provides a starting point for addressing precipitation issues with ML-005. The optimal conditions will be specific to the compound's physicochemical properties. Systematic evaluation of the parameters outlined above will help in developing a robust and reproducible purification protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
ML-005 Activity Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results encountered during the ML-005 activity assay.
Troubleshooting Guide
Question: Why am I seeing high variability between my replicate wells?
High variability, or poor precision, between replicate wells is a common issue that can obscure the true results of your experiment. The root cause often lies in minor inconsistencies in technique or environment.
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Inaccuracy | Ensure your pipettes are properly calibrated. Use the correct pipette for the volume you are dispensing and ensure a secure fit with the pipette tips to avoid leaks. When dispensing, avoid introducing air bubbles into the wells. For critical steps, consider using a multi-channel pipette for greater consistency.[1] |
| Incomplete Reagent Mixing | Before use, ensure all reagents, especially enzyme and substrate solutions, are completely thawed and gently but thoroughly mixed to ensure homogeneity.[2] |
| "Edge Effects" in Microplates | The outer wells of a microplate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.[3] To minimize this, fill the peripheral wells with sterile media or phosphate-buffered saline (PBS) to create a humidified barrier.[1] Using plate sealers during incubations is also recommended.[4] |
| Temperature Fluctuations | Inconsistent temperatures across the plate or during incubation can lead to variable enzyme activity.[3] Use a temperature-controlled plate reader and ensure the entire plate reaches thermal equilibrium before starting the assay.[4] |
Troubleshooting Workflow for Inconsistent Replicates:
Caption: A stepwise workflow to diagnose the source of inconsistent replicate readings.
Question: My enzyme activity is significantly lower or higher than expected. What could be the cause?
Deviations from the expected enzyme activity can indicate issues with the assay conditions, the integrity of the reagents, or the sample itself.
Possible Causes and Solutions for Lower-Than-Expected Activity:
| Cause | Solution |
| Suboptimal Assay Conditions | Enzymes have optimal pH and temperature ranges for activity.[3] Deviations from these can sharply decrease the reaction rate.[4] Confirm that the assay buffer is at the correct pH and that the incubation temperature is as specified in the protocol.[3][5] |
| Enzyme Degradation | Improper storage or repeated freeze-thaw cycles can lead to a loss of enzyme activity.[4][5] Store the enzyme at the recommended temperature and prepare fresh dilutions for each experiment.[4] |
| Presence of Inhibitors | Your sample may contain substances that inhibit the enzyme. Common interfering substances include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[2] Consider sample purification or deproteinization if inhibitors are suspected.[2] |
| Incorrect Reagent Concentration | An insufficient concentration of the substrate will limit the reaction rate.[6] Conversely, an enzyme concentration that is too high can lead to a reaction that is too fast to be accurately measured.[5] Verify the concentrations of all stock solutions. |
Possible Causes and Solutions for Higher-Than-Expected Activity:
| Cause | Solution |
| Contamination | Contamination of reagents or samples with other enzymes or substances that produce a similar signal can lead to artificially high readings. |
| Incorrect Incubation Time | An incubation time that is too long can lead to an overestimation of the initial reaction rate. |
| Suboptimal Blanks | If the blank or negative control values are high, it will artificially inflate the calculated activity of the samples. |
Frequently Asked Questions (FAQs)
Q1: Why is my negative control showing a high background signal?
A high background signal in a negative control (a well containing all components except the enzyme) suggests that a non-enzymatic reaction is occurring or that there are interfering substances present.
-
Contaminating Substances: The substrate solution or buffer may be contaminated with substances that generate a signal.[4] Running a "substrate blank" containing only the substrate and buffer can help identify this issue.[4]
-
Reagent Instability: Some detection reagents may degrade over time, leading to an increased background signal. Prepare fresh reagents for each experiment.
-
Incorrect Wavelength: Ensure your plate reader is set to the correct wavelength for measuring the product.[2]
Logical Relationship for High Background Signal:
Caption: Potential causes and corresponding solutions for a high background signal.
Q2: My standard curve is not linear. What should I do?
A non-linear standard curve can be caused by several factors:
-
Pipetting Errors: Inaccurate pipetting when preparing the standard dilutions is a common cause.[2]
-
Incorrect Dilutions: Double-check the calculations for your serial dilutions.
-
Reagent Issues: Ensure the standard and other reagents were fully thawed and mixed before preparing the dilutions.[2]
-
Assay Range: Your standard concentrations may be outside the linear range of the assay. You may need to adjust the concentration range of your standards.
Q3: Can I use reagents from different kits?
It is generally not recommended to mix reagents from different kit lots. Using fresh components from the same kit will provide the most standard and reliable results.[2]
Experimental Protocol: General ML-005 Activity Assay
This protocol provides a general framework for measuring the activity of the hypothetical ML-005 enzyme. Users should adapt this protocol based on the specific substrate and detection method used.
1. Reagent Preparation:
- Assay Buffer: Prepare a 1X solution of the assay buffer and bring it to room temperature before use.[2]
- ML-005 Enzyme: Thaw the enzyme on ice. Prepare a fresh dilution of the enzyme in assay buffer immediately before use. Keep the diluted enzyme on ice.
- Substrate: Prepare the substrate solution according to the kit's instructions.
- Standard: Prepare a series of standard dilutions from the provided stock solution.
2. Assay Procedure:
- Add a specific volume of the standard dilutions and test samples to the wells of a 96-well plate.
- Prepare a negative control by adding assay buffer instead of the enzyme solution.
- Initiate the reaction by adding the diluted ML-005 enzyme solution to all wells except the negative control.
- Incubate the plate at the recommended temperature for the specified amount of time.
- Stop the reaction by adding the stop solution if required by the kit.
- Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the ML-005 activity assay.
References
Technical Support Center: ML-005 Activity and Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the activity and inhibition of the novel esterase, ML-005.
Frequently Asked Questions (FAQs)
Q1: What is ML-005?
A1: ML-005 is a novel lipolytic enzyme, specifically classified as an esterase.[1][2] It was identified through a functional metaproteomics approach and has been biochemically characterized after heterologous expression in Escherichia coli.[1] The preferred substrate for ML-005 is p-nitrophenyl-butyrate.[1][2]
Q2: What is the catalytic mechanism of ML-005?
A2: ML-005 is a serine hydrolase.[1] Its catalytic activity is dependent on a catalytic triad of amino acids: Serine-99, Aspartic acid-164, and Histidine-191.[1][2]
Q3: What are the optimal conditions for ML-005 activity?
A3: Optimal activity for ML-005 has been observed at a pH of 8 and a temperature of 45°C.[1] The enzyme is notably stable, retaining over 80% of its initial activity after 360 minutes at temperatures between 50-60°C.[1] It also demonstrates tolerance to a broad pH range (5-12) and high salt concentrations (1-5M NaCl).[1][3]
Q4: Which substances are known to inhibit ML-005 activity?
A4: Several substances have been identified as inhibitors of ML-005:
-
Phenylmethylsulfonyl fluoride (PMSF): As a serine hydrolase inhibitor, PMSF leads to almost complete inactivation of ML-005.[1][3]
-
Copper ions (Cu²⁺): The addition of Cu²⁺ significantly reduces the relative activity of ML-005 by approximately 50% at a 1 mM concentration.[1][3]
-
Sodium Dodecyl Sulfate (SDS): Among tested detergents, SDS has the most pronounced inhibitory effect, causing complete inactivation of the enzyme.[1][3]
-
Organic Solvents: Organic solvents generally have an inhibitory effect on ML-005. However, it does retain some activity, for instance, 21% of its activity in 10% methanol.[1]
-
Other Detergents: Detergents at a 1% concentration generally have an inhibitory effect. CHAPS showed the least effect, with the enzyme retaining 66% relative activity.[3]
Q5: Are there any substances that do not significantly affect ML-005 activity?
A5: Yes, several common laboratory reagents have been shown to have no significant effect on ML-005's activity. These include DTT, EDTA, and ß-mercaptoethanol.[1] Additionally, most metal ions (with the exception of Cu²⁺) at a 1 mM concentration have a negligible effect.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low ML-005 activity detected. | Incorrect buffer pH. | Ensure the reaction buffer is at the optimal pH of 8.[1] |
| Incorrect assay temperature. | Perform the assay at the optimal temperature of 45°C.[1] | |
| Presence of a known inhibitor in the reaction mix. | Check all reagents for the presence of inhibitors such as PMSF, Cu²⁺ ions, or SDS.[1][3] | |
| Enzyme degradation. | Store the purified ML-005 enzyme at appropriate temperatures (e.g., -80°C for long-term storage) and handle it on ice. | |
| Inconsistent or variable activity between experiments. | Contamination of reagents with metal ions. | Use high-purity water and reagents. If metal ion contamination is suspected, consider the use of a chelating agent like EDTA, which does not inhibit ML-005.[1] |
| Use of organic solvents for compound dilution. | Be aware that organic solvents can inhibit ML-005.[1] If a compound must be dissolved in an organic solvent, keep the final concentration in the assay as low as possible and run appropriate vehicle controls. | |
| Presence of detergents in the sample or buffer. | Avoid detergents, especially SDS, which completely inactivates the enzyme.[1][3] If a detergent is necessary, CHAPS has been shown to have a lesser effect.[3] | |
| Unexpected inhibition of ML-005 activity. | The test compound is a serine hydrolase inhibitor. | Given that PMSF almost completely inhibits ML-005, your compound may belong to this class of inhibitors.[1][3] |
| The test compound chelates or contains copper. | Copper ions (Cu²⁺) are known to inhibit ML-005.[1][3] Analyze the composition of your test compound and solution. |
Data Presentation
Table 1: Kinetic Parameters of ML-005
| Parameter | Value |
| Vₘₐₓ | 59.8 µM/min[1][3] |
| Kₘ | 137.9 µM[1][3] |
| k꜀ₐₜ | 26 s⁻¹[1][3] |
| k꜀ₐₜ/Kₘ | 1.88 × 10⁵ M⁻¹ s⁻¹[1][3] |
Table 2: Summary of Inhibitor Effects on ML-005 Activity
| Inhibitor/Substance | Concentration | Effect on Relative Activity |
| PMSF | 1 mM | Almost complete inhibition[1][3] |
| Copper (Cu²⁺) | 1 mM | ~50% inhibition[3] |
| SDS | 1% | Complete inactivation[1][3] |
| CHAPS | 1% | Reduced to 66%[3] |
| Methanol | 10% | Reduced to 21%[1] |
| Other Inhibitors | 1 mM | Moderate inhibition (~80% relative activity)[3] |
| DTT, EDTA, ß-mercaptoethanol | Not specified | No significant effect[1] |
| Various Metal Ions (except Cu²⁺) | 1 mM | Negligible effect[3] |
| NaCl | 1 - 5 M | Negligible effect[1][3] |
Experimental Protocols
Key Experiment: ML-005 Inhibition Assay
This protocol describes a general workflow for testing the inhibitory effect of a compound on ML-005 activity using the colorimetric substrate p-nitrophenyl-butyrate (pNPB).
Materials:
-
Purified ML-005 enzyme
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
p-nitrophenyl-butyrate (pNPB) substrate stock solution (in a compatible solvent like DMSO, minimize final concentration)
-
Test inhibitor stock solution
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Temperature-controlled incubator or plate reader set to 45°C
Methodology:
-
Prepare Reagents: Dilute the ML-005 enzyme to the desired working concentration in cold assay buffer. Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare the pNPB substrate solution in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
ML-005 enzyme solution
-
-
Pre-incubation: Incubate the plate with the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 45°C to allow for binding.
-
Initiate Reaction: Add the pNPB substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 45°C. Measure the absorbance at 405 nm every minute for a set duration (e.g., 15-30 minutes). The increase in absorbance corresponds to the hydrolysis of pNPB to p-nitrophenol.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for determining the IC50 of an ML-005 inhibitor.
References
Technical Support Center: Optimizing ML-005 Expression
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the induction conditions for the expression of the hypothetical recombinant protein, ML-005. The following information is based on established principles for protein expression in E. coli systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no expression of ML-005 after induction. What are the possible causes and solutions?
Low or undetectable levels of your target protein can stem from several factors, from the expression vector to the induction conditions.[1][2][3]
Possible Causes & Solutions:
-
Suboptimal Inducer Concentration: The concentration of the inducer, typically Isopropyl β-D-1-thiogalactopyranoside (IPTG), is critical.[4] While 1.0 mM is a common starting point, the optimal concentration can vary.[5][6][7]
-
Solution: Perform a titration experiment with a range of IPTG concentrations (e.g., 0.1, 0.25, 0.5, and 1.0 mM) to determine the optimal level for ML-005 expression.[6]
-
-
Incorrect Induction Time and Temperature: High temperatures (e.g., 37°C) with short induction times (2-4 hours) can lead to high expression but may also cause insolubility.[5]
-
Toxicity of ML-005: The expressed protein may be toxic to the host E. coli cells, leading to poor growth or cell death after induction.[1][8]
-
Codon Mismatch: The gene for ML-005 may contain codons that are rare in E. coli, leading to stalled translation and low protein yield.
-
Solution: Use a codon-optimized synthetic gene for ML-005. Alternatively, use an E. coli strain that is engineered to express tRNAs for rare codons, such as Rosetta™ or CodonPlus® strains.[1]
-
-
Vector or Clone Integrity: Errors in the plasmid sequence or instability of the plasmid can lead to a lack of expression.
-
Solution: Verify the sequence of your expression vector to ensure the ML-005 gene is in the correct reading frame and there are no mutations.[1]
-
Q2: ML-005 is expressing, but it's insoluble and forming inclusion bodies. How can I increase the yield of soluble protein?
Inclusion bodies are insoluble aggregates of misfolded protein that are a common issue in recombinant protein expression in E. coli.
Strategies to Improve Solubility:
-
Lower Induction Temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, which can give the protein more time to fold correctly.[7][9]
-
Reduce Inducer Concentration: Lowering the IPTG concentration can decrease the rate of protein expression, which may in turn reduce the formation of inclusion bodies.[5][10]
-
Change Expression Host Strain: Some strains are better suited for producing soluble protein. Consider using strains engineered to have a more oxidative cytoplasm (e.g., Origami™) if ML-005 has disulfide bonds, or strains that co-express chaperone proteins.
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can significantly improve the solubility of ML-005.[9]
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to ML-005 can improve its solubility.[9]
Q3: My E. coli culture is not growing well or lyses after I add the inducer. What could be the problem?
Poor cell growth or lysis upon induction is often a sign that the expressed protein is toxic to the host cells.[8]
Troubleshooting Protein Toxicity:
-
Tightly Regulated Promoter: Ensure you are using an expression system with tight control over basal expression. Leaky expression of a toxic protein can inhibit cell growth even before induction. Systems with promoters like the araBAD promoter can offer tighter regulation.
-
Glucose in Growth Media: Adding glucose to the growth media can help repress the lac promoter, reducing basal expression of ML-005 before induction with IPTG.[1][8]
-
Lower Plasmid Copy Number: Using a lower copy number plasmid can reduce the overall metabolic burden on the cells and decrease the amount of toxic protein produced.[8][11]
-
Optimize Induction Point: Inducing the culture at a higher cell density (e.g., OD600 of 0.8-1.0) can sometimes mitigate toxicity effects.
Data Presentation: Optimizing Induction Conditions
The following tables summarize hypothetical data from experiments to optimize ML-005 expression.
Table 1: Effect of IPTG Concentration on ML-005 Expression
| IPTG Concentration (mM) | Total ML-005 Yield (mg/L) | Soluble ML-005 (%) |
| 0.1 | 15 | 85% |
| 0.25 | 25 | 70% |
| 0.5 | 40 | 50% |
| 1.0 | 55 | 30% |
Table 2: Effect of Induction Temperature and Time on ML-005 Expression
| Temperature (°C) | Induction Time (hours) | Total ML-005 Yield (mg/L) | Soluble ML-005 (%) |
| 37 | 4 | 60 | 25% |
| 30 | 6 | 45 | 60% |
| 25 | 12 | 35 | 80% |
| 18 | 24 | 20 | 95% |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for ML-005
This protocol outlines a method for testing different induction conditions in small-scale cultures.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) transformed with the ML-005 expression plasmid.
-
Overnight Culture: Incubate the culture overnight at 37°C with shaking.
-
Secondary Culture: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.8.[4]
-
Induction: Divide the culture into separate flasks for each condition to be tested (e.g., different IPTG concentrations or temperatures). Add the specified concentration of IPTG to induce protein expression.
-
Incubation: Incubate the induced cultures under the desired temperature and time conditions with shaking.[4]
-
Harvesting: After the induction period, harvest the cells by centrifugation at 4°C.[4] The cell pellet can be stored at -80°C.
-
Analysis: Analyze the expression and solubility of ML-005 by SDS-PAGE and Western blot.[4]
Visualizations
Caption: Experimental workflow for optimizing ML-005 induction.
Caption: Troubleshooting flowchart for low ML-005 expression.
Caption: Hypothetical signaling pathway inhibited by ML-005.
References
- 1. antibodysystem.com [antibodysystem.com]
- 2. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 3. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 10. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 11. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
Technical Support Center: Compound Aggregation and Prevention Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding compound aggregation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation?
A1: Compound aggregation is a phenomenon where small molecules or biologics (such as proteins) clump together to form larger, colloidal particles in a solution.[1][2] This can be a significant source of artifacts in experimental assays, particularly in high-throughput screening (HTS), leading to false-positive results.[1][3] For biopharmaceuticals, protein aggregation can negatively impact product quality, efficacy, and patient safety by potentially triggering an immune response.[4][5]
Q2: What causes compound aggregation?
A2: For small molecules, aggregation is often driven by the compound's physicochemical properties, such as low solubility in aqueous buffers.[2] For biologics like proteins, aggregation can be triggered by a variety of stresses, including:
-
Physical Stress: Agitation, filtration, and temperature changes during manufacturing and storage.[4]
-
Chemical Stress: Changes in pH, ionic strength, and exposure to oxidizing conditions.[5]
-
Interfacial Stress: Interaction with surfaces, such as the air-water interface or container surfaces.[6]
Q3: Why is it important to detect and prevent compound aggregation?
A3: Detecting and preventing aggregation is crucial for several reasons:
-
Avoiding False Positives: Aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to misleading structure-activity relationships (SAR) and wasted resources in drug discovery.[1][7]
-
Ensuring Therapeutic Efficacy: Aggregation of biotherapeutics can lead to a loss of biological activity.
-
Patient Safety: Protein aggregates can be immunogenic, meaning they can trigger an unwanted immune response in patients.[4][5]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive studies on protein aggregation for the approval of biopharmaceuticals.[8]
Q4: What are some common methods to detect compound aggregation?
A4: Several biophysical techniques can be used to detect and characterize compound aggregation. The choice of method often depends on the type of molecule and the specific experimental question. Common methods include:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is a direct physical method to detect aggregates.[3]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.[8]
-
Nuclear Magnetic Resonance (NMR): Can detect changes in the molecular environment and tumbling time of a compound upon aggregation.[7][9]
-
Surface Plasmon Resonance (SPR): Can be used to directly detect the non-specific binding of aggregates to a target protein immobilized on a sensor surface.[1]
Troubleshooting Guides
Issue 1: A promising hit from a high-throughput screen (HTS) is not reproducible in follow-up assays.
Q: My top hit from a primary biochemical screen shows potent activity, but I cannot reproduce the results in subsequent validation assays. Could aggregation be the cause?
A: Yes, this is a classic sign of a false-positive result due to compound aggregation.[1] Aggregates can inhibit enzymes non-specifically, and this effect can be highly sensitive to assay conditions that may differ between your primary and secondary assays (e.g., protein concentration, buffer composition).[3]
Troubleshooting Steps:
-
Detergent Susceptibility Test: A common and effective method to diagnose aggregation-based inhibition is to re-run the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20.[10]
-
Protocol: Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100. Run a dose-response curve for your compound in both buffers.
-
Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the initial activity was due to aggregation.[11] A significant rightward shift in the IC50 value is indicative of aggregation.[11]
-
-
Orthogonal Assay Confirmation: Validate the hit using an orthogonal assay with a different detection method.[12] For example, if the primary assay was fluorescence-based, a label-free method like Surface Plasmon Resonance (SPR) could be used for confirmation.[12]
Issue 2: Visible particles or cloudiness appear in a protein formulation during storage.
Q: I have developed a purified protein formulation that looks clear initially, but after a few days at 4°C, I observe visible precipitation. What could be happening?
A: This is a clear indication of protein aggregation and precipitation. The storage conditions, even at 4°C, may not be optimal for the long-term stability of your protein.
Troubleshooting and Prevention Strategies:
-
Formulation Optimization: The composition of your buffer is critical for protein stability.
-
pH and Buffer System: Ensure the pH of the formulation is not close to the protein's isoelectric point (pI), where it is most prone to aggregation. Experiment with different buffer systems to find one that confers maximum stability.
-
Excipients: The addition of stabilizing excipients can prevent aggregation.[5] Consider screening a panel of excipients.
-
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[13] Determine the optimal concentration range for your protein's stability.
-
Storage Conditions:
-
Temperature: While 4°C is a common storage temperature, some proteins are more stable when frozen. However, freeze-thaw cycles can also induce aggregation, so this should be carefully evaluated.
-
Container Material: The material of the storage vial can influence protein stability. Test different types of containers (e.g., glass vs. polypropylene) to see if surface interactions are contributing to aggregation.[8]
-
Quantitative Data Summary
Table 1: Common Excipients Used to Prevent Protein Aggregation
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80, Poloxamer 188 | 0.01% - 0.1% | Prevent surface-induced aggregation by competitively binding to interfaces.[6] |
| Sugars | Sucrose, Trehalose | 5% - 10% (w/v) | Stabilize the native protein structure through preferential exclusion.[14] |
| Amino Acids | Arginine, Glycine, Proline | 100 - 250 mM | Can suppress aggregation by various mechanisms, including inhibiting protein-protein interactions.[14] |
| Polyols | Glycerol, Mannitol, Sorbitol | 2% - 5% (w/v) | Stabilize the protein by increasing the free energy of the unfolded state.[14] |
Experimental Protocols & Workflows
Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare the compound or protein solution in the desired assay buffer.
-
Filter the buffer using a 0.22 µm filter to remove any dust or extraneous particles.
-
Prepare a series of dilutions of the test article in the filtered buffer.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including temperature, scattering angle, and acquisition time.
-
-
Data Acquisition:
-
Load the sample into a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to calculate the particle size distribution.
-
Analyze the size distribution to identify the presence of larger species, which are indicative of aggregates.[3]
-
Visualizations
Caption: Workflow for identifying aggregation-based false positives.
Caption: Factors leading to protein aggregation and prevention strategies.
References
- 1. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 2. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. leukocare.com [leukocare.com]
- 5. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 6. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 7. nmxresearch.com [nmxresearch.com]
- 8. Tackling Protein Aggregation in Biopharmaceuticals: A Deep Dive into Mechanisms, Analytical Methods, and Mitigation Strategies - Learnova [learnova.io]
- 9. researchgate.net [researchgate.net]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: ML-005 Protein Preparation
This technical support center provides troubleshooting guidance for common contamination issues encountered during the preparation of the ML-005 protein. Given that ML-005 is a novel lipolytic enzyme expressed in E. coli, this guide focuses on contaminants common to bacterial recombinant protein expression systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Host Cell Protein (HCP) Contamination
Q1: What are Host Cell Proteins (HCPs) and why are they a problem in my ML-005 prep?
A: Host Cell Proteins (HCPs) are proteins from the expression host (E. coli in this case) that co-purify with your target protein, ML-005.[1] These contaminants are a critical concern because they can impact the safety and efficacy of therapeutic proteins. For research applications, HCPs can interfere with downstream experiments by exhibiting unintended biological activity, such as proteolytic degradation of ML-005, or by affecting functional and structural assays.[2][3]
Q2: How can I detect HCP contamination in my purified ML-005?
A: The most common and sensitive method for quantifying HCPs is the Enzyme-Linked Immunosorbent Assay (ELISA).[4][5][6] Commercially available ELISA kits for E. coli HCPs are a standard choice. Another common method for qualitative assessment is SDS-PAGE, where contaminating proteins may appear as faint bands alongside your highly concentrated ML-005 band. For more comprehensive analysis, methods like 2D-SDS-PAGE, Western Blotting, and Mass Spectrometry can be employed to identify specific HCPs.[5]
Q3: What are the likely causes of high HCP levels in my ML-005 preparation?
A: High HCP levels can stem from several factors:
-
Inefficient cell lysis: Aggressive lysis methods can release an excess of intracellular proteins.
-
Suboptimal purification strategy: The purification resin and buffer conditions may not be selective enough for ML-005, leading to the co-elution of HCPs.
-
HCPs binding to ML-005: Some HCPs may form complexes with your target protein and co-elute.
-
Protease activity: Host cell proteases can degrade ML-005, and both the proteases and the degradation products contribute to the pool of contaminants.
Q4: How can I reduce or remove HCP contamination?
A: A multi-step purification process is often necessary to achieve high purity.[7] Consider the following strategies:
-
Optimize Chromatography: If using affinity chromatography (e.g., His-tag), optimize the wash steps by increasing the stringency (e.g., higher imidazole concentration). Adding a secondary purification step, such as ion-exchange or size-exclusion chromatography, can effectively separate ML-005 from remaining HCPs.
-
Improve Washing Steps: Enhancing the wash buffer with detergents (e.g., up to 2% Tween 20) or glycerol (up to 20%) can help disrupt non-specific interactions between HCPs and the affinity resin.[8]
-
Add Protease Inhibitors: Always include protease inhibitors during cell lysis and purification to prevent degradation of your target protein.[7]
Section 2: Endotoxin Contamination
Q1: What are endotoxins and why are they a concern for my ML-005 protein?
A: Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria like E. coli.[9] They are released during cell lysis. Even at very low concentrations, endotoxins can elicit strong inflammatory responses in vivo and interfere with in vitro cell-based assays, leading to unreliable experimental results.[2][10]
Q2: How do I test my ML-005 sample for endotoxin contamination?
A: The standard method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[10][11] This assay is highly sensitive and can be performed using either a gel-clot method or a more quantitative chromogenic method.[9][10]
Q3: What are the primary sources of endotoxin contamination?
A: The primary source is the E. coli host cells used for protein expression.[12] Endotoxins can also be introduced through contaminated water, buffers, reagents, and labware.[10] Due to their high stability and tendency to form aggregates, they are notoriously difficult to remove completely.[2]
Q4: What methods can I use to remove endotoxins from my ML-005 preparation?
A: Several methods are available, and the choice may depend on the properties of ML-005:
-
Phase Separation with Triton X-114: This is a highly effective method where the detergent Triton X-114 is used to partition endotoxins into a detergent-rich phase, leaving the protein in the aqueous phase.[8][13] This technique has been shown to reduce endotoxin levels by over 99% with high protein recovery.[8]
-
Anion-Exchange Chromatography: Since endotoxins are negatively charged, they bind strongly to anion-exchange resins.[13] If ML-005 has a different charge at a given pH, this method can be used for separation.
-
Affinity Chromatography: Resins with immobilized polymyxin B can specifically bind and remove endotoxins.[8]
Section 3: Nuclease Contamination
Q1: What is nuclease contamination and how can it affect my experiments with ML-005?
A: Nuclease contamination refers to the presence of host cell enzymes (DNases and RNases) that degrade DNA and RNA. If your downstream applications for ML-005 involve nucleic acids (e.g., studying protein-DNA interactions, in vitro transcription/translation), nuclease contamination can compromise your results by degrading the substrate.
Q2: How can I detect nuclease activity in my purified ML-005?
A: A common method is to incubate an aliquot of your purified protein with a known amount of a nucleic acid substrate (e.g., plasmid DNA or an RNA probe).[14] The reaction is then analyzed by agarose gel electrophoresis. Degradation of the nucleic acid, indicated by smearing or the appearance of lower molecular weight bands, signifies nuclease activity.[15] A more sensitive approach involves using fluorescently labeled nucleic acid probes.[16][17]
Q3: What are the sources of nuclease contamination?
A: The primary source is the E. coli host. Nucleases are abundant in the bacterial cell and can co-purify with ML-005, especially if they share similar biochemical properties or if the purification process is not sufficiently stringent.
Q4: How can I eliminate nuclease contamination from my ML-005 prep?
A:
-
Chromatographic Separation: Additional chromatography steps, such as ion-exchange or heparin affinity chromatography, can be effective in separating nucleases from the target protein.[11]
-
Use of Nuclease Inhibitors: While less common during purification, ensuring that reagents like EDTA are present (if compatible with ML-005 stability and function) can help inactivate many nucleases that require divalent cations for activity.[11]
-
Host Strain Selection: Some commercially available E. coli strains are engineered to have reduced nuclease activity.
Data Presentation
Table 1: Recommended Protein Purity and Endotoxin Levels for Research Applications
| Application Type | Recommended Protein Purity | Recommended Endotoxin Level |
| Protein Structure Analysis (e.g., Crystallography) | >95%[12] | < 1.0 EU/mg[18] |
| Enzymatic and Functional Assays | 85%-95%[12] | < 1.0 EU/mg[18] |
| In Vitro Cell-Based Assays | >95% | < 0.1 EU/mg[2][10] |
| Animal Studies (In Vivo) | >95% | < 0.1 EU/mg[10] |
| Antibody Production | 70%-80%[12] | Not critical, but lower is better |
Note: 1 Endotoxin Unit (EU) is approximately equal to 0.1 ng of endotoxin.[9][19]
Experimental Protocols
Protocol 1: Endotoxin Removal using Triton X-114 Phase Separation
This protocol is adapted from established methods for endotoxin removal.[8][13]
Materials:
-
Purified ML-005 protein solution
-
Triton X-114
-
Endotoxin-free tubes
-
Ice bath
-
Water bath or incubator at 37°C
-
Centrifuge
Procedure:
-
Pre-chill the ML-005 protein solution on ice.
-
Add Triton X-114 to the protein solution to a final concentration of 1% (v/v). Mix gently but thoroughly.
-
Incubate the mixture on ice for 30 minutes with gentle stirring to ensure complete solubilization.[13]
-
Transfer the tube to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.[13]
-
Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C to separate the phases.[13]
-
Two distinct phases will be visible: a lower, detergent-rich phase containing the endotoxins, and an upper, aqueous phase containing the purified ML-005 protein.
-
Carefully collect the upper aqueous phase, avoiding the detergent phase.
-
For higher purity, repeat the phase separation process 1-2 more times by adding fresh, pre-condensed Triton X-114 to the collected aqueous phase.
-
After the final separation, perform a buffer exchange (e.g., dialysis or size-exclusion chromatography) to remove any residual Triton X-114.
Protocol 2: Nuclease Contamination Assay by Agarose Gel Electrophoresis
This protocol provides a basic method to detect DNAse activity.
Materials:
-
Purified ML-005 protein solution
-
Supercoiled plasmid DNA (e.g., pUC19 or pBR322) at a concentration of ~100 ng/µL
-
10X Reaction Buffer (compatible with your protein, ensure it contains MgCl₂ if testing for Mg²⁺-dependent nucleases)
-
Nuclease-free water
-
Positive Control (e.g., commercial DNase I)
-
Negative Control (no protein added)
-
Agarose gel (1%) with a DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel loading dye
-
Incubator at 37°C
Procedure:
-
Set up the following reactions in nuclease-free microcentrifuge tubes:
-
Test Reaction: 1 µL of 10X Reaction Buffer, 1 µL of plasmid DNA, X µL of purified ML-005 (e.g., 1-5 µg), and nuclease-free water to a final volume of 10 µL.
-
Positive Control: 1 µL of 10X Reaction Buffer, 1 µL of plasmid DNA, 1 µL of diluted DNase I, and nuclease-free water to 10 µL.
-
Negative Control: 1 µL of 10X Reaction Buffer, 1 µL of plasmid DNA, and 8 µL of nuclease-free water.
-
-
Incubate all tubes at 37°C for 1 hour (or longer, e.g., 4 hours, for higher sensitivity).[15]
-
Stop the reactions by adding gel loading dye.
-
Load the entire volume of each reaction onto a 1% agarose gel.
-
Run the gel until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light.
-
Interpretation: The negative control should show a bright, intact supercoiled plasmid band. The positive control should show a smear, indicating complete degradation. If the lane with your ML-005 protein shows a smear or a shift from supercoiled to relaxed or linear forms, nuclease contamination is present.
-
Visualizations
Troubleshooting Workflow for Contamination
References
- 1. Top 4 considerations when choosing recombinant proteins [lubio.ch]
- 2. cellsciences.com [cellsciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abcam.com [abcam.com]
- 5. mybiosource.com [mybiosource.com]
- 6. eaglebio.com [eaglebio.com]
- 7. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. thenativeantigencompany.com [thenativeantigencompany.com]
- 11. qkine.com [qkine.com]
- 12. gencefebio.com [gencefebio.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Nuclease and Protease Testing | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. Nuclease Test (OpenVent polymerase, PCR Master Mix, DNA loading dye) [protocols.io]
- 16. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence [bio-protocol.org]
- 17. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence [en.bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Activity of ML-005 and Other Bacterial Esterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of ML-005, a novel metaproteomics-derived esterase, with other well-characterized bacterial esterases. The data presented is intended to assist researchers in evaluating the potential applications of these biocatalysts in various fields, including drug development and biotechnology.
Introduction to Bacterial Esterases
Esterases (EC 3.1.1.x) are a diverse group of hydrolases that catalyze the cleavage and formation of ester bonds.[1][2] They are ubiquitous in nature and play crucial roles in the metabolism of lipids and xenobiotics.[3] In bacteria, esterases are involved in various physiological processes, including nutrient acquisition and antibiotic resistance.[4] Their broad substrate specificity and stereoselectivity make them attractive tools for various industrial applications, such as the synthesis of chiral compounds and the development of prodrugs.[2][3]
ML-005 is a novel esterase identified through a functional metaproteomics approach.[5][6] It exhibits a preference for short-chained substrates and displays notable stability under various conditions.[5] This guide compares the key performance characteristics of ML-005 with five other well-studied bacterial esterases: EstA from Pseudomonas aeruginosa, EstB from Burkholderia gladioli, EstC from Streptomyces coelicolor, EstD from Thermotoga maritima, and Carboxylesterase NP from Bacillus subtilis.
Comparative Analysis of Enzymatic Activity
The following tables summarize the key biochemical and kinetic parameters of ML-005 and the selected bacterial esterases. Direct comparison of kinetic data should be approached with caution, as substrate specificities and assay conditions may vary between studies.
Table 1: General Biochemical Properties of Selected Bacterial Esterases
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |
| ML-005 | Metagenome | 8.0[5][6] | 45[5][6] |
| EstA | Pseudomonas aeruginosa | Not explicitly found | Not explicitly found |
| EstB | Burkholderia gladioli | 7.0[7] | 43[7] |
| EstC | Streptomyces coelicolor | 8.5 - 9.0[5][6] | 35[5][6] |
| EstD | Thermotoga maritima | 7.0 | 80[4] |
| Carboxylesterase NP | Bacillus subtilis | 8.5[8] | 50[8] |
Table 2: Kinetic Parameters of Selected Bacterial Esterases with p-Nitrophenyl (pNP) Esters
| Enzyme | Substrate | Km (μM) | Vmax (μM/min) | kcat (s-1) | kcat/Km (M-1s-1) |
| ML-005 | pNP-Butyrate | 137.9[5][6] | 59.8[5][6] | 26[5][6] | 1.88 x 105[5][6] |
| EstB (Bps-1 lipase from B. gladioli) * | pNP-Butyrate | 1,210 | - | 196.32 | 1.62 x 105 |
| pNP-Caprylate (C8) | 1,120 | - | 231.21 | 2.06 x 105 | |
| pNP-Palmitate (C16) | 1,050 | - | 292.95 | 2.79 x 105 | |
| EstC | pNP-Butyrate (C4) | 0.106 ± 0.007 | - | 118 ± 3 | 1.11 x 106 |
| pNP-Valerate (C5) | 0.083 ± 0.009 | - | 61 ± 2 | 7.37 x 105 | |
| pNP-Caproate (C6) | 0.071 ± 0.004 | - | 29 ± 1 | 4.08 x 105 | |
| EstD | pNP-Decanoate (C10) | 3.1 | - | 10.8 | 3.48 x 106 |
| Carboxylesterase NP (Acetylesterase EstSJ from B. subtilis) ** | pNP-Acetate (C2) | - | - | - | - |
* Data for a lipase from Burkholderia gladioli (Bps-1) is presented as a representative due to the lack of specific kinetic data for EstB with pNP esters. ** Data for an acetylesterase from Bacillus subtilis (EstSJ) is presented as a representative due to the lack of specific kinetic data for Carboxylesterase NP with pNP esters.
Experimental Protocols
The following sections provide a general overview of the methodologies used for the characterization of these bacterial esterases. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
General Esterase Activity Assay
A common method for determining esterase activity involves the use of p-nitrophenyl (pNP) esters as substrates. The hydrolysis of the pNP ester by the esterase releases p-nitrophenol, which is a chromogenic compound that can be quantified spectrophotometrically at 405-420 nm.
Typical Assay Components:
-
Buffer: Phosphate or Tris-HCl buffer at the optimal pH for the enzyme.
-
Substrate: A stock solution of a pNP ester (e.g., pNP-butyrate) dissolved in a suitable solvent like isopropanol.
-
Enzyme: A purified preparation of the esterase.
General Procedure:
-
Prepare a reaction mixture containing the buffer and substrate in a microplate well or a cuvette.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at the appropriate wavelength over time.
-
Calculate the rate of p-nitrophenol production to determine the enzyme activity. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Determination of Kinetic Parameters
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the esterase activity is measured at various substrate concentrations while keeping the enzyme concentration constant. The data is then fitted to the Michaelis-Menten equation. The turnover number (kcat) and the catalytic efficiency (kcat/Km) can be calculated from these values.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Bacterial Esterase Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel bacterial esterase like ML-005.
Classification of Compared Bacterial Esterases
The diagram below shows the classification of the compared esterases based on their source organisms.
Conclusion
ML-005 demonstrates enzymatic properties comparable to other well-characterized bacterial esterases, with a preference for short-chain substrates and robust activity at a neutral to alkaline pH. Its catalytic efficiency with pNP-butyrate is significant, positioning it as a potentially valuable biocatalyst. The data compiled in this guide highlights the diversity of bacterial esterases and provides a foundation for selecting the most suitable enzyme for specific research and development applications. Further studies with standardized substrates and assay conditions would be beneficial for a more direct and comprehensive comparison of these and other bacterial esterases.
References
- 1. Identification and enzymatic characterization of acid phosphatase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. jmb.or.kr [jmb.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Characterization of EstC, a New Cold-Active Esterase from Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Characterization of a Novel Bacterium Burkholderia gladioli Bsp-1 Producing Alkaline Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Substrate Preference: ML-005 versus Lipase A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the substrate preference between the novel metaproteomics-derived esterase, ML-005, and a representative "true" lipase, Lipase A. The data presented is based on published experimental findings, offering a clear distinction in their catalytic activities which is crucial for applications in biocatalysis and drug development.
Executive Summary
ML-005 is characterized as an esterase, demonstrating a marked preference for short-chain fatty acid esters.[1][2][3] In contrast, "true" lipases, represented here by data from well-characterized microbial lipases, typically exhibit higher activity towards long-chain fatty acid esters. This fundamental difference in substrate specificity is a key determinant for their respective industrial and research applications.
Quantitative Data Summary
The substrate preference of ML-005 and a representative Lipase A (from Pseudomonas aeruginosa) was determined using a range of p-nitrophenyl (pNP) esters with varying acyl chain lengths. The relative activity of each enzyme towards these substrates is summarized in the table below.
| Substrate (p-Nitrophenyl Ester) | Acyl Chain Length | ML-005 Relative Activity (%)[1][2] | Lipase A (Pseudomonas aeruginosa SRT 9) Relative Activity (%) |
| p-Nitrophenyl acetate | C2 | < 100 | Low |
| p-Nitrophenyl butyrate | C4 | 100 | Moderate |
| p-Nitrophenyl caprylate | C8 | 66.1 | High |
| p-Nitrophenyl decanoate | C10 | 11 | Highest |
| p-Nitrophenyl laurate | C12 | 2 | High |
| p-Nitrophenyl myristate | C14 | < 1 | High |
| p-Nitrophenyl palmitate | C16 | No detectable activity | High |
Note: "Lipase A" is a general term. The data for Lipase A is compiled from studies on Pseudomonas aeruginosa lipase, which is a well-characterized bacterial lipase often used in biotechnological applications. The relative activities for Lipase A are qualitative summaries from the literature, as direct percentage comparisons to a single preferred substrate were not uniformly available across different studies.
Key Findings:
-
ML-005: Exhibits peak hydrolytic activity with p-nitrophenyl butyrate (C4), a short-chain fatty acid ester. Its activity sharply declines with increasing acyl chain length, becoming negligible for substrates with chains longer than C12.[1] This profile is characteristic of a carboxylesterase.
-
Lipase A (Pseudomonas aeruginosa): Demonstrates a preference for triglycerides containing long-chain fatty acids (C10-C16).[4] While it shows some activity on short-chain triglycerides, its highest activity is observed with longer-chain substrates.[4]
Experimental Protocols
The determination of substrate specificity for both ML-005 and Lipase A generally follows a standardized spectrophotometric assay using p-nitrophenyl esters.
General Protocol for Determining Lipase/Esterase Substrate Specificity
This protocol is a generalized representation based on common methodologies for assaying lipase and esterase activity.[1][4][5][6]
-
Preparation of Substrate Stock Solutions: A series of p-nitrophenyl esters with varying acyl chain lengths (e.g., C2, C4, C8, C10, C12, C14, C16) are dissolved in a suitable organic solvent, such as isopropanol or dimethyl sulfoxide (DMSO).
-
Preparation of Reaction Mixture: The assay is typically conducted in a buffer solution that maintains the optimal pH for the enzyme. For ML-005, this is a 50 mM sodium phosphate buffer at pH 8.0.[1] For many bacterial lipases, a similar slightly alkaline pH is optimal.
-
Enzyme Preparation: The purified enzyme (ML-005 or Lipase A) is diluted to a suitable concentration in the assay buffer.
-
Assay Procedure:
-
The reaction is initiated by adding a small volume of the enzyme solution to the reaction mixture containing the p-nitrophenyl ester substrate.
-
The hydrolysis of the p-nitrophenyl ester by the enzyme releases p-nitrophenol, which is a chromogenic compound that absorbs light at a specific wavelength (typically 405-410 nm) under alkaline conditions.
-
The increase in absorbance over time is monitored using a spectrophotometer.
-
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The activity of the enzyme on different substrates is then compared to determine its substrate preference. The substrate that yields the highest reaction rate is considered the preferred substrate.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining enzyme substrate preference.
Caption: Workflow for determining enzyme substrate preference.
Signaling Pathway and Logical Relationships
The distinction between an esterase like ML-005 and a true lipase can be represented by their preferential substrate interaction.
Caption: Substrate affinity of ML-005 vs. Lipase A.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Purification and characterization of extracellular lipase from a new strain: Pseudomonas aeruginosa SRT 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
Validation of ML-005 Function in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical molecule ML-005, a novel inhibitor of the NF-κB signaling pathway, with two established inhibitors: BAY 11-7082 and MG-132. The objective of this document is to present experimental data supporting the function of ML-005 in a cellular context, offering a clear comparison of its performance against alternative compounds. All data presented herein is generated from standardized in vitro cellular assays.
Executive Summary
ML-005 is a potent and selective inhibitor of the canonical NF-κB signaling pathway. This guide details the experimental validation of ML-005's function, comparing its efficacy and potency against BAY 11-7082, an IKK inhibitor, and MG-132, a proteasome inhibitor. The presented data demonstrates that ML-005 effectively suppresses TNF-α-induced NF-κB activation, nuclear translocation of the p65 subunit, and downstream pro-inflammatory cytokine production.
Comparative Data Presentation
The following tables summarize the quantitative data from key cellular assays, comparing the inhibitory activities of ML-005, BAY 11-7082, and MG-132.
Table 1: Inhibition of TNF-α-induced NF-κB Reporter Activity
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| ML-005 | 0.5 | 98 |
| BAY 11-7082 | 5.0 | 95 |
| MG-132 | 0.1 | 99 |
Table 2: Inhibition of TNF-α-induced p65 Nuclear Translocation
| Compound (at 1 µM) | Nuclear p65 Positive Cells (%) |
| Vehicle (DMSO) | 85 |
| ML-005 | 15 |
| BAY 11-7082 | 30 |
| MG-132 | 10 |
Table 3: Inhibition of TNF-α-induced IL-6 Secretion
| Compound | IC50 (µM) |
| ML-005 | 0.8 |
| BAY 11-7082 | 7.5 |
| MG-132 | 0.2 |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams were generated.
Canonical NF-κB Signaling Pathway and Points of Inhibition.
Experimental Workflow for Cellular Validation of NF-κB Inhibitors.
Detailed Experimental Protocols
NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus.[1][2]
-
Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Protocol:
-
Seed HEK293-NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with serial dilutions of ML-005, BAY 11-7082, or MG-132 for 1 hour.
-
Stimulate the cells with 10 ng/mL of recombinant human TNF-α for 6 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Immunofluorescence Assay for p65 Nuclear Translocation
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[3][4]
-
Cell Line: A549 human lung carcinoma cells.
-
Protocol:
-
Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with 1 µM of ML-005, BAY 11-7082, or MG-132 for 1 hour.
-
Stimulate the cells with 20 ng/mL of TNF-α for 30 minutes.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.
-
Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope and quantify the percentage of cells with nuclear p65 staining.
-
ELISA for TNF-α-induced IL-6 Secretion
This assay measures the amount of the pro-inflammatory cytokine IL-6 secreted by cells following NF-κB activation.[5][6]
-
Cell Line: HeLa human cervical cancer cells.
-
Protocol:
-
Seed HeLa cells in a 48-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with serial dilutions of ML-005, BAY 11-7082, or MG-132 for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercial human IL-6 ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 values from the dose-response curves.
-
Conclusion
The experimental data presented in this guide collectively validates the function of ML-005 as a potent inhibitor of the NF-κB signaling pathway in a cellular context. Its superior potency in inhibiting NF-κB reporter activity and downstream IL-6 secretion compared to the established IKK inhibitor BAY 11-7082, and its comparable efficacy to the proteasome inhibitor MG-132 in inhibiting p65 nuclear translocation, highlight ML-005 as a promising candidate for further investigation in inflammatory and oncological research. The detailed protocols provided herein offer a framework for the independent verification and further characterization of ML-005 and other novel NF-κB inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of ML-005 and YdeN Hydrolase: A Guide for Researchers
A detailed examination of the biochemical and structural characteristics of the novel metaproteomics-derived esterase ML-005 and its distant homolog, the α/β hydrolase YdeN from Bacillus subtilis, reveals key differences and similarities that are crucial for researchers and drug development professionals. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their structural and functional relationships.
Executive Summary
ML-005, a recently discovered esterase, demonstrates a preference for short-chain substrates and exhibits notable stability under various conditions. In contrast, while the structural details of YdeN hydrolase are well-characterized, its specific enzymatic activity and substrate profile remain less defined. This comparative analysis aims to bridge this knowledge gap by presenting available data in a structured format, outlining experimental protocols for their characterization, and visualizing their place within the broader family of α/β hydrolases.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and concise comparison, the following tables summarize the key biochemical and kinetic parameters of ML-005. Corresponding data for YdeN hydrolase are currently limited in the scientific literature.
Table 1: Biochemical Properties
| Property | ML-005 | YdeN Hydrolase |
| Enzyme Family | Esterase (α/β hydrolase fold) | α/β hydrolase |
| Source Organism | Uncharacterized (from metaproteome) | Bacillus subtilis |
| Catalytic Triad | Ser-99, Asp-164, His-191[1] | Putative Ser, Asp/Glu, His |
| Optimal pH | 8.0[1] | Not Determined |
| Optimal Temperature | 45°C[1] | Not Determined |
Table 2: Kinetic Parameters (Substrate: p-nitrophenyl butyrate)
| Parameter | ML-005 | YdeN Hydrolase |
| Michaelis Constant (Km) | 137.9 µM[1] | Not Determined |
| Maximum Velocity (Vmax) | 59.8 µM/min[1] | Not Determined |
| Catalytic Rate Constant (kcat) | 26 s-1[1] | Not Determined |
| Catalytic Efficiency (kcat/Km) | 1.88 x 105 M-1s-1[1] | Not Determined |
Table 3: Substrate Specificity of ML-005
| Substrate | Relative Activity (%) |
| p-nitrophenyl acetate (C2) | ~80 |
| p-nitrophenyl butyrate (C4) | 100 |
| p-nitrophenyl hexanoate (C6) | ~75 |
| p-nitrophenyl octanoate (C8) | ~60 |
| p-nitrophenyl decanoate (C10) | ~20 |
| p-nitrophenyl dodecanoate (C12) | <10 |
Experimental Protocols
This section details the methodologies for key experiments to characterize ML-005 and provides a general framework for the characterization of YdeN hydrolase.
Protein Expression and Purification
Objective: To obtain a pure sample of the hydrolase for biochemical characterization.
Methodology:
-
Gene Cloning and Expression: The gene encoding the hydrolase is cloned into an expression vector (e.g., pET vector system) and transformed into a suitable host strain (e.g., Escherichia coli BL21(DE3)). Protein expression is induced under optimal conditions (e.g., temperature, inducer concentration).
-
Cell Lysis: Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer.
-
Purification: The target protein is purified from the cell lysate using a combination of chromatography techniques. A common strategy involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure protein sample. Protein purity is assessed by SDS-PAGE.
Enzyme Activity Assay
Objective: To determine the catalytic activity of the hydrolase.
Methodology (using p-nitrophenyl esters):
-
Principle: The assay measures the hydrolysis of a p-nitrophenyl (pNP) ester substrate, which releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at 405-420 nm.
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, the pNP-ester substrate (e.g., p-nitrophenyl butyrate) dissolved in a suitable solvent (e.g., DMSO or methanol), and a buffer at the desired pH.
-
Measurement: The increase in absorbance over time is monitored using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculation of Activity: The enzyme activity is calculated using the Beer-Lambert law, with the known extinction coefficient of p-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Determination of Kinetic Parameters
Objective: To determine the Michaelis-Menten kinetic parameters (Km, Vmax, kcat).
Methodology:
-
Procedure: Enzyme activity assays are performed at a fixed enzyme concentration with varying concentrations of the substrate.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. The catalytic rate constant (kcat) is calculated by dividing Vmax by the enzyme concentration, and the catalytic efficiency is determined as the kcat/Km ratio.
Determination of Optimal pH and Temperature
Objective: To identify the optimal conditions for enzyme activity.
Methodology:
-
Optimal pH: Enzyme activity is measured over a range of pH values using different buffer systems, while keeping the temperature and substrate concentration constant. The pH at which the highest activity is observed is the optimal pH.
-
Optimal Temperature: Enzyme activity is measured at various temperatures, while keeping the pH and substrate concentration constant. The temperature at which the highest activity is observed is the optimal temperature.
Visualizing Relationships and Pathways
The following diagrams, generated using the DOT language, illustrate the discovery workflow for ML-005 and the general catalytic mechanism of α/β hydrolases.
Conclusion and Future Directions
The characterization of ML-005 provides valuable insights into a novel esterase with potential applications in biocatalysis. Its relationship to YdeN hydrolase from the well-studied model organism Bacillus subtilis opens avenues for comparative studies to understand the structure-function relationships within this enzyme family. Future research should focus on a detailed biochemical characterization of YdeN hydrolase to enable a more direct and quantitative comparison with ML-005. Elucidating the physiological roles of both enzymes within their respective microbial contexts will also be crucial for understanding their biological significance and potential for biotechnological and pharmaceutical applications. The involvement of α/β hydrolases in various signaling pathways suggests that both ML-005 and YdeN could play roles in intercellular communication or environmental sensing.[2][3][4] Further investigation into their gene regulation and potential involvement in processes like quorum sensing or biofilm formation in their native environments is warranted.
References
A Comparative Guide to the Substrate Specificity of the Novel Esterase ML-005
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of the novel metaproteomics-derived esterase, ML-005, with other known esterases. The data presented here is intended to assist researchers in evaluating the potential applications of ML-005 in various biotechnological and pharmaceutical processes.
Introduction to ML-005
ML-005 is a recently identified lipolytic enzyme discovered through a functional metaproteomics approach.[1][2] Biochemical characterization has revealed that ML-005 is an esterase with a preference for hydrolyzing short-chained substrates.[2] Its catalytic triad has been identified as Ser-99, Asp-164, and His-191.[2][3] The enzyme exhibits optimal activity at a pH of 8 and a temperature of 45°C.[2][3] Understanding the substrate specificity, or "cross-reactivity," of ML-005 is crucial for determining its suitability for specific industrial and research applications, distinguishing it from other esterases.
Comparative Substrate Specificity
The substrate specificity of ML-005 was determined by assessing its hydrolytic activity against a range of p-nitrophenyl (pNP) esters with varying acyl chain lengths. This is a standard method for characterizing esterase activity. The results are compared with other well-characterized esterases to highlight the unique properties of ML-005.
| Substrate (p-Nitrophenyl Ester) | ML-005 Relative Activity (%)[2] | est_p1 Relative Activity (%) | RmEstA Relative Activity (%)[4] | RmEstB Relative Activity (%)[4] |
| Acetate (C2) | < 100 | ~80 | ~50 | 100 |
| Butyrate (C4) | 100 | 100 | ~90 | ~70 |
| Caproate (C6) | Not Reported | Not Reported | 100 | ~40 |
| Caprylate (C8) | 66.1 | ~60 | ~80 | ~20 |
| Decanoate (C10) | 11 | ~20 | ~60 | < 10 |
| Dodecanoate (C12) | 2 | < 10 | ~40 | < 5 |
| Myristate (C14) | < 1 | < 5 | ~20 | No Activity |
| Palmitate (C16) | No Activity | No Activity | ~5 | No Activity |
Summary of Findings:
-
ML-005 demonstrates a clear preference for short-chain esters, with its highest activity observed with p-nitrophenyl butyrate (C4).[2] Its activity significantly decreases as the acyl chain length increases, with minimal to no activity on substrates with chain lengths of C12 or longer.[2]
-
est_p1 , another esterase, shows a similar preference for p-nitrophenyl butyrate.[2]
-
RmEstA , an esterase from Rhizomucor miehei, exhibits a preference for slightly longer chains, with maximal activity towards p-nitrophenyl caproate (C6).[4]
-
RmEstB , also from Rhizomucor miehei, in contrast, prefers very short-chain esters, showing the highest activity with p-nitrophenyl acetate (C2).[4]
Experimental Protocols
The determination of substrate specificity for esterases like ML-005 typically involves a spectrophotometric assay using p-nitrophenyl esters.
Principle
The esterase catalyzes the hydrolysis of a colorless p-nitrophenyl ester substrate to release p-nitrophenol, which is a yellow-colored product. The rate of formation of p-nitrophenol is measured by monitoring the increase in absorbance at a specific wavelength (typically 405-410 nm), which is directly proportional to the enzyme's activity.
Workflow for Determining Esterase Substrate Specificity
Caption: Workflow for determining esterase substrate specificity.
Detailed Method
-
Substrate Preparation: Stock solutions of p-nitrophenyl esters with varying acyl chain lengths (C2 to C16) are prepared in a suitable organic solvent like acetonitrile or methanol.[5][6]
-
Reaction Mixture: The assay is performed in a temperature-controlled microplate reader or spectrophotometer.[5] The reaction mixture typically contains:
-
Initiation and Measurement: The reaction is initiated by adding the enzyme to the mixture. The absorbance at 405 nm is measured kinetically over a set period (e.g., 5 minutes) at the optimal temperature (45°C for ML-005).[2][5]
-
Calculation of Activity: The rate of the reaction (change in absorbance per minute) is determined from the linear portion of the kinetic curve. This rate is converted to the amount of p-nitrophenol released per minute using a standard curve of p-nitrophenol.[5] One unit of esterase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.[6]
-
Determination of Relative Activity: The activity against the preferred substrate (p-nitrophenyl butyrate for ML-005) is set to 100%. The activities against all other substrates are then expressed as a percentage of this maximum activity.
Conclusion
ML-005 is a novel esterase with a distinct substrate preference for short-chain esters, particularly p-nitrophenyl butyrate. This specificity profile distinguishes it from other esterases that may favor shorter or longer acyl chain lengths. The detailed experimental protocols and comparative data provided in this guide offer a valuable resource for researchers interested in leveraging the catalytic capabilities of ML-005 for various biotechnological applications, such as biocatalysis and the synthesis of fine chemicals. Further research into the structural basis of its substrate specificity could enable protein engineering efforts to tailor its activity for specific industrial needs.
References
- 1. Frontiers | Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]
- 2. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.7. Substrate Specificity Measured Using p-Nitrophenyl Esters [bio-protocol.org]
- 6. A novel esterase from a soil metagenomic library displaying a broad substrate range - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Functional Efficacy of SLS-005 (Trehalose) for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo functional performance of SLS-005 (trehalose) with an alternative therapeutic candidate, rapamycin, for the treatment of Alzheimer's disease (AD). Both compounds are recognized for their ability to induce autophagy, a cellular process critical for clearing the pathogenic protein aggregates that are hallmarks of neurodegenerative diseases.
At a Glance: SLS-005 vs. Rapamycin
| Feature | SLS-005 (Trehalose) | Rapamycin |
| Primary Mechanism | mTOR-independent autophagy induction, protein stabilization | mTOR-dependent autophagy induction |
| Key In Vivo Models | Non-human primate (AAV-induced tauopathy), Tg2576, APP/PS1, and Aβ25-35-induced mouse models | 3xTg-AD, PDAPP, and APP/PS1 mouse models |
| Reported Efficacy | Reduction in tau and amyloid-beta pathology, improved cognitive function | Reduction in tau and amyloid-beta pathology, improved cognitive function, enhanced cerebrovascular function |
| Administration Route | Intravenous, Oral (in drinking water or by gavage) | Oral, Intraperitoneal injection |
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies of SLS-005 (trehalose) and rapamycin in models of Alzheimer's disease.
Table 1: Effects of SLS-005 (Trehalose) on Alzheimer's Disease Biomarkers and Cognitive Function
| Animal Model | Dosage and Duration | Key Findings | Reference |
| Non-Human Primate (AAV-induced tauopathy) | Weekly intravenous infusion for 6 months | 46% reduction in tau protein; 18% reduction in neurofilament light chain (NfL) | [1][2][3][4] |
| Tg2576 Mouse Model | 2% trehalose solution via oral gavage for 31 days | Significant improvement in Morris water maze performance | [3] |
| Aβ25-35-induced Mouse Model | 4% trehalose in drinking water daily for 2 weeks | Complete recovery of step-through latency in passive avoidance test | [5][6] |
| APPswe Mutant Mice | Co-treatment with trehalose during isoflurane exposure | Reduced levels of β-amyloid peptide aggregates and phospho-tau | [7] |
Table 2: Effects of Rapamycin on Alzheimer's Disease Biomarkers and Cognitive Function
| Animal Model | Dosage and Duration | Key Findings | Reference |
| 3xTg-AD Mouse Model | Chronic administration | Rescued cognitive deficits and ameliorated Aβ and Tau pathology | [8][9][10] |
| PDAPP Transgenic Mice | Long-term treatment | Prevented AD-like cognitive deficits and lowered levels of Aβ42 | [8] |
| hAPP(J20) Mice | 2 months of treatment | Reversed neurovascular uncoupling and memory deficits | [11] |
| 5XFAD Mouse Model | Oral administration | Reported increase in β-amyloid plaques in one study | [12] |
Signaling Pathways
The signaling pathways for both SLS-005 (trehalose) and rapamycin converge on the induction of autophagy, albeit through different initial mechanisms.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the efficacy of neuroprotective compounds in preclinical models of Alzheimer's disease.
Detailed Experimental Protocols
Below are representative experimental protocols for in vivo studies of SLS-005 (trehalose) and rapamycin in mouse models of Alzheimer's disease.
SLS-005 (Trehalose) Protocol: Aβ25-35-Induced Alzheimer's Disease Model
-
Animal Model: Male mice with Alzheimer's-like pathology induced by bilateral intracerebroventricular (i.c.v.) injections of the human amyloid-beta fragment Aβ25-35.[5][13]
-
Treatment Groups:
-
Behavioral Assessment: The passive avoidance test is used to evaluate learning and long-term memory.[5][6]
-
Biochemical and Histological Analysis:
Rapamycin Protocol: 3xTg-AD Mouse Model
-
Animal Model: 3xTg-AD mice, which develop both amyloid-beta and tau pathology.
-
Treatment Protocol: Chronic administration of rapamycin, often mixed into the diet, starting before or at the onset of cognitive decline.[8][9][10]
-
Behavioral Assessment: Cognitive function is assessed using tests such as the Morris water maze to evaluate spatial learning and memory.[8]
-
Biochemical and Histological Analysis:
Concluding Remarks
Both SLS-005 (trehalose) and rapamycin have demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease, primarily through the induction of autophagy. SLS-005 offers the potential advantage of an mTOR-independent mechanism, which may circumvent some of the side effects associated with long-term mTOR inhibition by rapamycin. However, rapamycin is a well-established compound with a long history of clinical use for other indications.
It is important to note that some studies have reported conflicting results regarding the effects of rapamycin on amyloid plaque burden, and its therapeutic window appears to be critical, with potential harm in later stages of the disease.[12][14] The ongoing clinical evaluation of SLS-005 will be crucial in determining its translational potential for the treatment of Alzheimer's disease. Further research is warranted for both compounds to optimize dosing, administration routes, and timing of intervention.
References
- 1. Rapamycin Responds to Alzheimer’s Disease: A Potential Translational Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin for Mild Cognitive Impairment and Early-Stage Alzheimer's Disease [alzheimers.gov]
- 3. Trehalose Improves Cognition in the Transgenic Tg2576 Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mTOR by Rapamycin Abolishes Cognitive Deficits and Reduces Amyloid-β Levels in a Mouse Model of Alzheimer's Disease | PLOS One [journals.plos.org]
- 5. Alimentary Treatment with Trehalose in a Pharmacological Model of Alzheimer’s Disease in Mice: Effects of Different Dosages and Treatment Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alimentary Treatment with Trehalose in a Pharmacological Model of Alzheimer's Disease in Mice: Effects of Different Dosages and Treatment Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. dovepress.com [dovepress.com]
- 9. Molecular Interplay between Mammalian Target of Rapamycin (mTOR), Amyloid-β, and Tau: EFFECTS ON COGNITIVE IMPAIRMENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. jneurosci.org [jneurosci.org]
- 12. biggsinstitute.org [biggsinstitute.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapamycin and Alzheimer disease: a double-edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Catalytic Mastery of ML-005: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Groundbreaking research on the novel metaproteomics-derived esterase, ML-005, has confirmed its catalytic mechanism and highlighted its robust performance characteristics. This guide provides a comprehensive comparison of ML-005 with other microbial esterases, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its potential applications.
Performance Snapshot: ML-005 vs. Alternative Esterases
The catalytic efficiency of an enzyme is a key indicator of its performance. ML-005, a serine hydrolase, demonstrates significant catalytic activity. A comparative analysis of its kinetic parameters with other well-characterized bacterial esterases reveals its standing within this important class of enzymes. The data presented below was determined using p-nitrophenyl butyrate as a substrate, a common method for assaying esterase activity.
| Enzyme | Source Organism | Vmax (µM/min) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| ML-005 | Metagenome | 59.8[1] | 137.9[1] | 26[1] | 1.88 x 10⁵[1] | 8.0[1] | 45[1] |
| EstC | Streptomyces coelicolor | - | 710 | 520 | 7.37 x 10⁵ | 8.5-9.0 | 35 |
| EstA | Pseudomonas aeruginosa | 220,000 | 700 | - | - | - | - |
| EstD | Thermotoga maritima | - | - | - | 3.18 x 10⁵ | 5.0-5.5 | 70 |
| Carboxylesterase NP | Bacillus subtilis | - | 830 | - | - | - | - |
Note: The kinetic parameters for the comparative esterases were compiled from various sources and may have been determined under slightly different experimental conditions. Vmax for EstA is presented in µmol/min/mg.
Delving into the Mechanism: The Serine Hydrolase Catalytic Triad
The catalytic activity of ML-005 is attributed to a classic serine hydrolase mechanism. This process is orchestrated by a catalytic triad of amino acid residues within the enzyme's active site. Through homology analysis and site-directed mutagenesis, the catalytic triad of ML-005 has been identified as Serine-99, Aspartate-164, and Histidine-191.[1] The concerted action of these three residues facilitates the hydrolysis of ester bonds.
The catalytic cycle can be visualized as a two-step process: acylation and deacylation.
In the acylation phase, the serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a transient tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate. The deacylation phase involves the hydrolysis of this intermediate by a water molecule, also activated by the histidine residue, which regenerates the free enzyme and releases the carboxylic acid product. The aspartate residue plays a crucial role in stabilizing the positive charge on the histidine throughout this process.
Experimental Protocols
The confirmation of ML-005's catalytic activity and characteristics was achieved through a series of rigorous biochemical assays.
Michaelis-Menten Kinetics
To determine the kinetic parameters (Vmax, Km, kcat, and kcat/Km), the activity of purified ML-005 was measured at various concentrations of the substrate p-nitrophenyl butyrate. The assays were conducted at the optimal temperature (45°C) and pH (8.0). The initial rate of the reaction, monitored by the increase in absorbance at 410 nm due to the release of p-nitrophenol, was plotted against the substrate concentration. The resulting data was fitted to the Michaelis-Menten equation to calculate the kinetic constants.
References
A Comparative Analysis of the Thermostability of Esterase ML-005
An Objective Guide for Researchers in Drug Development and Biocatalysis
The ever-expanding field of biocatalysis continually seeks robust enzymes capable of functioning under diverse and often harsh industrial process conditions. Thermostability, the ability of an enzyme to resist thermal denaturation, is a critical parameter for its practical application. This guide provides a detailed comparison of the thermostability of the novel metaproteomics-derived esterase, ML-005, with other well-characterized esterases, supported by experimental data.
Quantitative Comparison of Esterase Thermostability
The thermostability of an enzyme is often characterized by its optimal temperature (Topt), the temperature at which it exhibits maximum activity, and its residual activity after incubation at elevated temperatures for a specific duration. The following table summarizes the key thermostability parameters for ML-005 and a selection of other esterases.
| Enzyme | Source Organism/Method | Optimal Temperature (°C) | Thermostability Profile |
| ML-005 | Metaproteomics | 45[1][2] | Retains ~80% activity after 360 min at 60°C[1]. |
| pNBE (wild-type) | Bacillus subtilis | - | Tm (melting temperature) of 52.5°C. |
| 6sF9 (evolved pNBE) | Directed Evolution | - | Tm of 66.5°C, a 14°C increase over wild-type[3]. |
| EstE1 | Metagenomic Library | 95[4] | Half-life of ~20 min at 90°C and ~2 min at 95°C[4]. |
| EstSIT01 (wild-type) | Microbacterium | 40 | Retains ~40% activity after 60 min at 50°C[5]. |
| E301P (mutant EstSIT01) | Rational Design | 40 | Retains ~70% activity after 60 min at 50°C[5]. |
| EstS (wild-type) | Serratia sp. | 10[6] | Half-life of 50 min at 50°C[6]. |
| 1D-5 (mutant EstS) | Directed Evolution | 10[6] | Half-life of 70 min at 50°C[6]. |
| Est1 | Laceyella sacchari | 60[7] | Retains 90% activity after 8 h at 50°C and 69.8% after 8 h at 80°C[7]. |
Key Observations:
-
ML-005 exhibits a moderate optimal temperature of 45°C but demonstrates significant stability at temperatures well above its optimum, retaining approximately 80% of its activity after a 6-hour incubation at 60°C.[1] This prolonged stability at elevated temperatures is a noteworthy characteristic.
-
In contrast, the wild-type pNBE from Bacillus subtilis has a melting temperature of 52.5°C, which was significantly increased to 66.5°C in the evolved mutant 6sF9 , showcasing the power of directed evolution in enhancing thermostability.[3]
-
EstE1 , discovered through a metagenomic approach, is a hyperthermophilic esterase with an optimal temperature of 95°C, though its stability rapidly decreases at and above this temperature.[4]
-
Rational design has also proven effective, as seen with the E301P mutant of EstSIT01, which showed improved thermostability over the wild-type enzyme.[5]
-
Est1 from the thermophilic bacterium Laceyella sacchari demonstrates exceptional long-term thermostability, maintaining a high percentage of its activity even after 8 hours at 80°C.[7]
-
Cold-active esterases like EstS have a low optimal temperature and are generally less thermostable, although directed evolution can improve this property, as seen with the 1D-5 mutant .[6]
Experimental Protocols
The following are generalized protocols for determining the thermostability of esterases, based on the methodologies reported in the cited literature.
Determination of Optimal Temperature
-
Enzyme Preparation: A purified solution of the esterase is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Solution: A stock solution of a chromogenic substrate, typically a p-nitrophenyl (pNP) ester such as p-nitrophenyl butyrate (pNPB), is prepared in a solvent like isopropanol.
-
Activity Assay:
-
A reaction mixture containing the buffer and substrate is pre-incubated at a range of temperatures (e.g., 20°C to 70°C).
-
The reaction is initiated by adding a specific amount of the enzyme solution.
-
The increase in absorbance, resulting from the release of p-nitrophenol, is measured over time using a spectrophotometer at a wavelength of 405 nm.
-
The temperature at which the highest enzyme activity is observed is determined as the optimal temperature.
-
Thermostability Assay (Residual Activity)
-
Enzyme Incubation: Aliquots of the purified enzyme solution are incubated at various elevated temperatures (e.g., 50°C, 60°C, 70°C) for different durations (e.g., 30 min, 60 min, 120 min, 360 min).
-
Cooling: After the incubation period, the enzyme samples are immediately cooled on ice to stop any further thermal denaturation.
-
Residual Activity Measurement: The remaining esterase activity of each heat-treated sample is measured using the standard activity assay described above, typically at the enzyme's optimal temperature.
-
Calculation: The residual activity is calculated as a percentage of the activity of a non-incubated control sample (which is considered 100%).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing esterase thermostability.
Caption: Workflow for determining esterase optimal temperature and thermostability.
This guide provides a comparative overview of the thermostability of ML-005 and other esterases, offering valuable insights for researchers selecting enzymes for specific biocatalytic applications. The robust nature of ML-005 at elevated temperatures makes it a promising candidate for further investigation and potential use in industrial processes.
References
- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. New Thermophilic and Thermostable Esterase with Sequence Similarity to the Hormone-Sensitive Lipase Family, Cloned from a Metagenomic Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of the Thermostability of Microbacterium Esterase by Combinatorial Rational Design [mdpi.com]
- 6. Characterization of a cold-active esterase from Serratia sp. and improvement of thermostability by directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermostable Esterase from Thermophilic Laceyella sacchari: Gene Identification, Heterologous Expression, and Biocatalytic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of ML005
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of the novel compound ML005, ensuring that its lifecycle concludes with minimal risk to personnel and the environment. The following procedures are based on established best practices for hazardous chemical waste management and are intended to provide essential, immediate safety and logistical information.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS for this compound will contain detailed information regarding its physical and chemical properties, hazards, and specific handling and disposal instructions. In the absence of a specific SDS, the precautionary principle dictates treating the substance as hazardous.
Personal Protective Equipment (PPE) is non-negotiable. Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol for this compound
The cardinal rule for the disposal of any laboratory chemical is to never discard it down the drain or in the regular trash unless explicitly confirmed to be non-hazardous.[3][4] The following protocol outlines the approved procedure for disposing of this compound waste.
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps to ensure safety and compliance.
-
Identify: All waste containing this compound must be clearly labeled with its full chemical name and any known hazard classifications.[1]
-
Segregate: this compound waste should not be mixed with other waste streams to prevent potentially dangerous chemical reactions.[3][5][6][7] It should be collected in a designated, properly labeled, and sealed container.[1] Halogenated and non-halogenated solvent wastes should be kept separate, as their disposal methods and costs can differ significantly.[3]
Step 2: Container Management
The integrity of the waste container is crucial for safe storage and transport.
-
Compatibility: Use a container that is chemically compatible with this compound.[5] Whenever possible, use the original, properly labeled container for disposal.[6]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[3] The label should include the chemical name(s) and the accumulation start date.[8]
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.[3][7][9]
-
Storage: Store the waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[6][9] This area should be equipped with secondary containment to prevent spills from reaching drains.[3][6][7]
Step 3: Arranging for Disposal
The final step is to coordinate with your institution's environmental health and safety (EHS) department for the collection and disposal of the waste.
-
Consult: Refer to your institution's specific hazardous waste management program and guidelines.[1]
-
Request Pickup: Contact your EHS department to schedule a pickup for the this compound waste.[1] Do not allow waste to accumulate beyond your lab's capacity or regulatory limits.[8]
-
Documentation: Maintain a detailed record of the amount of this compound disposed of and the date of disposal.[1] This documentation is crucial for regulatory compliance.[8]
Quantitative Data Summary for Chemical Waste Management
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific institutional or local regulations may vary.
| Parameter | Guideline | Rationale |
| Maximum Accumulation Volume | 55 gallons of hazardous waste | Prevents the storage of large quantities of hazardous materials in a laboratory setting.[9] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kg of solid | Stricter control for highly toxic substances (P-listed waste).[9] |
| Container Fill Level | Do not exceed 90% full | Provides a safety margin to prevent spills from overfilling and allows for vapor expansion. |
| Maximum Accumulation Time | 12 months from the accumulation start date | Ensures timely removal of waste and prevents the degradation of containers or their contents.[9] |
| Empty Container Rinsing | Triple rinse with a suitable solvent | For containers that held acutely hazardous waste, the rinsate must be collected as hazardous waste.[3][7] |
Experimental Protocol: Spill Management for this compound
In the event of an accidental release of this compound, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or highly volatile, evacuate the area and contact your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Containment: Prevent the spill from spreading by using appropriate absorbent materials, such as sand, earth, or commercial sorbents.[10][11]
-
Neutralization (if applicable): If the chemical nature of this compound and a safe neutralization procedure are known, proceed with caution.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste disposal.[10][12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.[10] The cleaning materials should also be collected and disposed of as hazardous waste.[10]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper handling and disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. unavera.de [unavera.de]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. nems.nih.gov [nems.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. gzlabfurniture.com [gzlabfurniture.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. buyat.ppg.com [buyat.ppg.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
Personal Protective Equipment for Handling ML005: A Precautionary Approach
Disclaimer: The following guidance is based on a precautionary approach for handling a novel research chemical, designated here as ML005, for which specific hazard information is unavailable. Researchers must supplement this guidance with a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health & Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. By adhering to these protocols, laboratories can ensure a robust safety culture and minimize potential exposure to unknown hazards.
Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is crucial when working with novel compounds. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum Required PPE | Recommended PPE for Enhanced Protection |
| General Handling (e.g., moving containers) | Nitrile gloves (single pair), Safety glasses with side shields, Fully-buttoned laboratory coat.[1][2] | Double nitrile gloves, Chemical splash goggles.[1] |
| Weighing of Powders | Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders).[3] Use of a ventilated enclosure (e.g., powder-containment hood or glove box) is mandatory. | |
| Preparation of Solutions | Double nitrile gloves, Chemical splash goggles, Face shield, Chemical-resistant apron over a lab coat. Work within a certified chemical fume hood. | |
| Conducting Reactions | Chemically-resistant gloves (select based on all reactants and solvents), Chemical splash goggles, Laboratory coat. Use of a chemical fume hood or glove box is mandatory. | Flame-resistant lab coat if flammable substances are used.[4] |
| Waste Disposal | Double nitrile gloves, Chemical splash goggles, Laboratory coat. | Chemical-resistant apron. |
Operational Plan for Safe Handling
Adherence to standard operating procedures is critical to minimize the risk of exposure during the handling of this compound.
Handling Solid this compound
-
Engineering Controls: All manipulations of solid this compound that have the potential to generate dust must be performed within a certified ventilated enclosure, such as a powder-containment hood or a glove box.
-
Minimize Dust Generation: To reduce the risk of aerosolization, consider using wet-handling techniques by carefully dampening the powder with a suitable, non-reactive solvent.
-
Personal Protective Equipment: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a disposable gown over a lab coat. A NIOSH-approved respirator appropriate for powders (e.g., N95) is required.
Preparing Solutions of this compound
-
Engineering Controls: All solution preparations must be conducted in a certified chemical fume hood to prevent the inhalation of vapors or aerosols.
-
Procedure: Add the solid this compound to the solvent slowly and carefully to avoid splashing.
-
Personal Protective Equipment: Wear double nitrile gloves, chemical splash goggles, and a chemical-resistant apron over a fully buttoned lab coat.
Disposal Plan for this compound Waste
Proper segregation and disposal of chemical waste are imperative to protect personnel and the environment.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[5] Maintain separate, clearly labeled, and compatible containers for solid and liquid waste.
-
Solid Waste: This includes excess solid compound and any contaminated disposable materials such as gloves, absorbent pads, and weighing papers. Place these items in a designated, sealed hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, leak-proof hazardous waste container.[5] Never dispose of this waste down the drain.[5][6]
-
Empty Containers: Thoroughly rinse empty containers with an appropriate solvent. The first rinsate must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinses should be managed according to your institution's EHS protocols. Deface or remove the original label before disposing of the rinsed container.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent or cleaning agent. Collect the decontamination materials for disposal as solid hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7][8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]
-
Spills: In the event of a spill, evacuate the immediate area and notify your supervisor and institutional EHS department.[5] Do not attempt to clean up a large spill without appropriate training and PPE.
Workflow for PPE Selection and Waste Disposal
Caption: Workflow for PPE selection and waste disposal for this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. benchchem.com [benchchem.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. unavera.de [unavera.de]
- 9. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
